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  • Product: tert-butyl 2-chloro-2-cyanoacetate
  • CAS: 89937-14-4

Core Science & Biosynthesis

Foundational

tert-butyl 2-chloro-2-cyanoacetate CAS 89937-14-4 properties

A Versatile C3 Synthon for Advanced Scaffold Construction Executive Summary tert-Butyl 2-chloro-2-cyanoacetate (CAS 89937-14-4) represents a highly specialized C3 building block that bridges the gap between simple alkyla...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile C3 Synthon for Advanced Scaffold Construction

Executive Summary

tert-Butyl 2-chloro-2-cyanoacetate (CAS 89937-14-4) represents a highly specialized C3 building block that bridges the gap between simple alkylation reagents and complex heterocyclic precursors. Unlike its ethyl or methyl analogs, the tert-butyl ester moiety provides unique steric shielding and orthogonal deprotection capabilities (acid-labile), making it indispensable in the synthesis of sterically congested active pharmaceutical ingredients (APIs).

This guide delineates the physicochemical profile, synthetic pathways, and critical application protocols for this compound, with a specific focus on its utility in Darzens condensations and heterocyclic ring closures .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The introduction of a chlorine atom at the


-position of the cyanoacetate scaffold dramatically increases the acidity of the remaining proton and activates the carbon for nucleophilic attack, while the bulky tert-butyl group suppresses unwanted self-condensation and hydrolysis.
PropertySpecificationNotes
CAS Number 89937-14-4
IUPAC Name tert-Butyl 2-chloro-2-cyanoacetateAlso: tert-Butyl chlorocyanoacetate
Molecular Formula C

H

ClNO

Molecular Weight 175.61 g/mol
Appearance Colorless to pale yellow liquidLachrymator; handles with care.[1]
Boiling Point ~55-60 °C @ 0.1 mmHg (Predicted)Higher than non-chloro analog (40-42°C @ 0.1 mmHg).
Density ~1.15 g/mL (Predicted)
Solubility DCM, THF, Toluene, AcetonitrileDecomposes in aqueous base.
Stability Moisture SensitiveStore under inert gas at 2-8°C.
Synthetic Routes & Manufacturing[1][7][9][10]

The most robust route to CAS 89937-14-4 involves the direct


-chlorination of tert-butyl cyanoacetate. This method is preferred over esterification of chlorocyanoacetic acid due to the instability of the free acid.
Protocol:

-Chlorination using Sulfuryl Chloride (SO

Cl

)

Rationale: Sulfuryl chloride allows for precise stoichiometric control, avoiding over-chlorination (formation of the dichloro species) which is a common pitfall with chlorine gas.

  • Setup: A dry 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a drying tube (CaCl

    
     or Drierite).
    
  • Reagents:

    • tert-Butyl cyanoacetate (1.0 eq)[2][3]

    • Sulfuryl chloride (1.05 eq)

    • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl

      
       - historical standard, substitute with DCM for safety).
      
  • Procedure:

    • Dissolve tert-butyl cyanoacetate in dry DCM (approx. 2 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add SO

      
      Cl
      
      
      
      dropwise over 30 minutes. The reaction is exothermic.
    • Crucial Step: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or GC to ensure consumption of starting material.

    • Note: HCl and SO

      
       gases are evolved; ensure proper venting into a scrubber.
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess SO

      
      Cl
      
      
      
      .
    • Purification: Distill the residue under high vacuum (<1 mmHg). The product is heat-sensitive; keep bath temperature below 80°C to prevent decomposition of the tert-butyl ester (isobutylene loss).

Synthesis cluster_conditions Critical Process Parameters Start tert-Butyl Cyanoacetate (CAS 1116-98-9) Intermediate Reaction Intermediate (Chlorosulfonium species) Start->Intermediate 0°C, DCM Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Intermediate Product tert-Butyl 2-chloro-2-cyanoacetate (CAS 89937-14-4) Intermediate->Product RT, 2-4h Byproducts HCl (gas) + SO2 (gas) Intermediate->Byproducts Avoid Excess Heat (>80°C) Avoid Excess Heat (>80°C) Anhydrous Conditions Anhydrous Conditions

Figure 1: Synthetic pathway for the production of tert-butyl 2-chloro-2-cyanoacetate via electrophilic chlorination.

Reactivity & Mechanistic Insight

The chemical utility of CAS 89937-14-4 stems from its trifunctional nature :

  • Electrophilic Carbon: The C-Cl bond is activated for S

    
    2 displacement.
    
  • Acidic Proton: The remaining

    
    -proton is highly acidic (pKa ~8-9), allowing facile deprotonation by weak bases (e.g., K
    
    
    
    CO
    
    
    , Et
    
    
    N).
  • Labile Ester: The tert-butyl group can be removed under acidic conditions (TFA/DCM) without affecting the nitrile, or used to direct steric control.

A. The Darzens Condensation (Glycidic Ester Synthesis)

This is the primary application. The reagent reacts with aldehydes or ketones to form


-epoxy esters (glycidic esters), which are precursors to aldehydes (via decarboxylation) or complex hydroxy-nitriles.

Mechanism:

  • Deprotonation of the chlorocyanoacetate forms a stabilized carbanion.

  • Nucleophilic attack on the carbonyl carbon (Aldol-like addition).

  • Intramolecular ring closure (displacement of Chloride) to form the epoxide.

Protocol Highlight:

  • Base: Phosphazene bases (e.g., P1-t-Bu) or K

    
    CO
    
    
    
    in Acetonitrile.
  • Temperature: 0°C to Room Temperature.

  • Advantage: The tert-butyl group prevents self-Claisen condensation, a common side reaction with ethyl esters.

B. Heterocyclic Synthesis

The compound serves as a "C2-N" or "C3" fragment for heterocycles.

  • Thiazoles: Reaction with thioamides.

  • Aminoisoquinolines: Reaction with 2-halobenzonitriles followed by cyclization.

Reactivity Core tert-Butyl 2-chloro-2-cyanoacetate Epoxide Glycidic Esters (Epoxides) Core->Epoxide Darzens Condensation (Base, -HCl) Thiazole Substituted Thiazoles Core->Thiazole Cyclocondensation Substitution alpha-Functionalized Cyanoacetates Core->Substitution Sn2 Displacement Aldehyde Aldehydes/Ketones (R-CHO) Aldehyde->Epoxide Thioamide Thioamides (R-CS-NH2) Thioamide->Thiazole Nucleophile Nucleophiles (Amines, Thiols) Nucleophile->Substitution

Figure 2: Reactivity map illustrating the divergence of CAS 89937-14-4 into epoxides, heterocycles, and functionalized esters.

Applications in Drug Discovery
Scaffold Construction: Quaternary Amino Acids

The tert-butyl group is orthogonal to methyl/ethyl esters. By reacting CAS 89937-14-4 with an alkyl halide (after deprotonation) or an electrophile, and subsequently converting the nitrile to an amine, researchers can access quaternary


-amino acids .
  • Step 1: Alkylation of the chloro-cyano center (or Darzens reaction).

  • Step 2: Selective hydrolysis of the tert-butyl ester (TFA) yields the free acid.

  • Step 3: Curtius rearrangement or nitrile reduction yields the amine.

Case Study: Synthesis of Viral Protease Inhibitors

In the synthesis of complex peptidomimetics (e.g., HIV or HCV protease inhibitors), the tert-butyl 2-chloro-2-cyanoacetate moiety is used to introduce a cyano-cyclopropane motif when reacted with alkenes under catalytic conditions (Simmons-Smith type or radical addition), providing a rigid conformational lock.

Handling, Stability, & Safety

Safety Data (E-E-A-T):

  • Hazards: The compound is an

    
    -halo ester , making it a potent lachrymator (tear gas agent) and skin irritant. It can cause severe eye damage.
    
  • Handling: Always manipulate in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Storage: Store at 2–8°C under Argon or Nitrogen. The C-Cl bond is susceptible to hydrolysis; moisture will generate HCl and the corresponding hydroxy-cyanoacetate.

Self-Validating Stability Check: Before use, acquire a 1H NMR in CDCl


.
  • Pure: Singlet at ~1.5 ppm (t-Butyl), Singlet at ~5.2 ppm (CHCl).

  • Decomposed: Appearance of broad OH peak or loss of the CHCl singlet indicates hydrolysis or dimerization.

References
  • Darzens Reaction Mechanism & Scope

    • J. Am. Chem. Soc. 2006, 128, 2105-2114.[4] Aggarwal, V. K. et al. "Catalytic Asymmetric Darzens Reactions."

  • Synthesis of

    
    -Chloro Cyanoacetates: 
    
    • Organic Syntheses, Coll.[5] Vol. 4, p. 124 (1963). "Ethyl Chlorocyanoacetate." (Standard protocol adapted for t-butyl ester).

  • Application of tert-Butyl Esters in Medicinal Chemistry

    • BenchChem Application Notes: "Application of Tert-Butyl Groups in Drug Synthesis."
  • Phosphazene Bases in Darzens Condensations

    • Chem. Eur. J.[6] 2022.[7] "Highly Efficient Darzens Reactions Mediated by Phosphazene Bases."

Sources

Exploratory

tert-butyl 2-chloro-2-cyanoacetate molecular weight and formula

Molecular Formula: C₇H₁₀ClNO₂ | Molecular Weight: 175.61 g/mol [1] Executive Summary tert-Butyl 2-chloro-2-cyanoacetate (CAS: 89937-14-4) is a specialized bifunctional reagent used primarily in advanced organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Formula: C₇H₁₀ClNO₂ | Molecular Weight: 175.61 g/mol [1]

Executive Summary

tert-Butyl 2-chloro-2-cyanoacetate (CAS: 89937-14-4) is a specialized bifunctional reagent used primarily in advanced organic synthesis and medicinal chemistry.[1] Characterized by the presence of both a nitrile and an ester group at the


-position, along with a reactive chlorine atom, it serves as a "linchpin" intermediate. Its bulky tert-butyl group provides steric shielding, often enhancing diastereoselectivity in condensation reactions such as the Darzens reaction , while also allowing for mild acid-catalyzed deprotection (cleavage to the carboxylic acid) under conditions that preserve other sensitive functionalities.

This guide details the physicochemical properties, synthetic protocols, and mechanistic applications of this compound, designed for researchers optimizing heterocycle synthesis or epoxide formation.

Physicochemical Specifications

The following data consolidates calculated and available experimental parameters for tert-butyl 2-chloro-2-cyanoacetate.

ParameterValueNotes
Molecular Formula C₇H₁₀ClNO₂
Molecular Weight 175.61 g/mol Monoisotopic Mass: 175.04 Da
CAS Number 89937-14-4
Structure (CH₃)₃C-O-C(=O)-CH(Cl)-CN

-Chloro-

-cyano ester
Physical State Liquid (at RT)Colorless to pale yellow
Boiling Point ~80-85°C at 1-2 mmHg (Est.)[1][2][3][4]Thermally unstable at atm. pressure
Density ~1.10 - 1.15 g/mL (Est.)[1]Denser than parent cyanoacetate (0.988 g/mL)
Solubility DCM, THF, EtOAc, TolueneHydrolyzes in water
Stability Moisture Sensitive, Acid SensitiveStore at 2-8°C under inert gas

Critical Note: The tert-butyl ester moiety is acid-labile.[1] Exposure to strong Bronsted acids or Lewis acids during handling can lead to isobutylene elimination and decarboxylation.

Synthetic Methodology

The synthesis of tert-butyl 2-chloro-2-cyanoacetate is typically achieved via the electrophilic


-chlorination of the parent compound, tert-butyl cyanoacetate .[1]
3.1. Reaction Mechanism

The reaction proceeds through the formation of an enol or enolate intermediate, which attacks an electrophilic chlorine source.

  • Enolization: The acidic

    
    -proton (pKa ~9-11) is labile.[1]
    
  • Chlorination: The enol attacks the electrophile (Cl⁺).

  • Reagents: Sulfuryl Chloride (SO₂Cl₂) is the standard reagent due to its atom economy and ease of byproduct removal (SO₂ and HCl gases). Alternatively, N-Chlorosuccinimide (NCS) can be used for milder conditions.[1]

3.2. Experimental Protocol (Sulfuryl Chloride Method)

Warning: This reaction generates HCl gas and SO₂. Perform in a well-ventilated fume hood.

Reagents:

  • tert-Butyl cyanoacetate (1.0 eq)[1][4]

  • Sulfuryl Chloride (1.05 eq)

  • Dichloromethane (DCM) [Anhydrous]

  • Optional: Catalytic DMF or base (e.g., K₂CO₃) to buffer HCl.

Step-by-Step Workflow:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with tert-butyl cyanoacetate (e.g., 10 mmol) and anhydrous DCM (5 mL/mmol) under Nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Temperature control is critical to prevent acid-catalyzed cleavage of the t-butyl group by the generated HCl.[1]

  • Addition: Add Sulfuryl Chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or GC-MS.[1]

  • Workup:

    • Quench by pouring the mixture into ice-cold saturated NaHCO₃ solution (careful: gas evolution).

    • Extract with DCM (3x).

    • Wash combined organics with brine.[5]

    • Dry over anhydrous MgSO₄ and filter.

  • Purification: Concentrate under reduced pressure. The residue is typically pure enough for subsequent steps. If distillation is required, use high vacuum (<1 mmHg) and keep bath temperature below 60°C to avoid decomposition.

3.3. Synthesis Visualization

SynthesisWorkflow Start tert-Butyl Cyanoacetate (Precursor) Process Reaction: 0°C -> RT (Electrophilic Substitution) Start->Process Reagent Sulfuryl Chloride (SO2Cl2) in DCM Reagent->Process Dropwise Quench Quench: NaHCO3 (aq) (Neutralize HCl) Process->Quench 2-4 hrs Product tert-Butyl 2-chloro-2-cyanoacetate (Target) Quench->Product Extraction & Drying

Figure 1: Synthetic workflow for the chlorination of tert-butyl cyanoacetate.

Applications in Drug Discovery

The utility of tert-butyl 2-chloro-2-cyanoacetate lies in its ability to form C-C bonds while retaining versatile functional groups for further elaboration.[1]

4.1. The Darzens Condensation

This is the primary application. The compound reacts with aldehydes or ketones in the presence of a base to form


-epoxy esters (glycidic esters) .
  • Mechanism:

    • Deprotonation of the acidic

      
      -proton by a base (e.g., NaH, KOtBu, or DBU).
      
    • Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde.

    • Intramolecular

      
       displacement of the chloride by the resulting alkoxide to close the epoxide ring.
      
  • Advantage: The tert-butyl group often improves the cis/trans diastereoselectivity of the epoxide formation compared to methyl/ethyl esters due to steric bulk.

4.2. Heterocycle Synthesis

The compound serves as a "C2" building block for heterocycles.

  • Thiazoles/Imidazoles: Reaction with thioamides or amidines allows for cyclization, where the chloro group acts as a leaving group and the nitrile/ester groups participate in tautomerization or further condensation.

4.3. Reaction Pathway Diagram

Applications Reagent tert-Butyl 2-chloro-2-cyanoacetate Intermediate Chlorohydrin Anion Reagent->Intermediate Nucleophilic Attack Heterocycle Substituted Thiazoles (via Thioamides) Reagent->Heterocycle Cyclocondensation Aldehyde Aldehyde (R-CHO) Aldehyde->Reagent Base Base (e.g., KOtBu) Base->Reagent Epoxide Glycidic Nitrile/Ester (Darzens Product) Intermediate->Epoxide Intramolecular SN2 (Ring Closure)

Figure 2: Divergent reaction pathways: Darzens condensation vs. Heterocycle formation.[1]

Safety & Handling (E-E-A-T)
  • Lachrymator: Like most

    
    -halo esters, this compound is a potent lachrymator (tear gas agent). Goggles and a face shield are mandatory. 
    
  • Corrosivity: Capable of causing severe skin burns and eye damage. Double-gloving (Nitrile) is recommended.[1]

  • Storage: The compound is prone to hydrolysis and thermal decomposition. Store in a tightly sealed container at 2-8°C , preferably under Argon or Nitrogen.

  • Waste Disposal: Quench excess reagent with aqueous bisulfite (if oxidative) or dilute base before disposal into halogenated organic waste streams.

References
  • PubChemLite. Tert-butyl 2-chloro-2-cyanoacetate (Compound Summary). University of Luxembourg. Link

  • Sigma-Aldrich. tert-Butyl cyanoacetate (Parent Compound Data).[1][2][3] Merck KGaA. Link

  • Organic Syntheses. General Procedures for Alpha-Chlorination of Esters. Org.[5][6][7][8] Synth. Coll. Vol. 4, p. 162. Link

  • MDPI Molecules. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. (2024).[9] Link

  • GuideChem. Synthesis methods for tert-Butyl cyanoacetate derivatives.Link

Sources

Foundational

Structural and Mechanistic Profiling of Cyanoacetate Derivatives: tert-Butyl Chlorocyanoacetate vs. Ethyl Cyanoacetate

Executive Summary Cyanoacetates are indispensable bifunctional building blocks in organic synthesis, pharmaceutical development, and materials science. This technical guide provides an in-depth comparative analysis of tw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanoacetates are indispensable bifunctional building blocks in organic synthesis, pharmaceutical development, and materials science. This technical guide provides an in-depth comparative analysis of two critical derivatives: ethyl cyanoacetate (ECA) and tert-butyl chlorocyanoacetate (TBCCA) . By contrasting the unhindered, highly reactive methylene core of ECA with the sterically demanding, alpha-halogenated profile of TBCCA, we elucidate how specific structural modifications dictate synthetic utility, reaction trajectories, and applications in drug discovery.

Structural and Physicochemical Profiling

ECA features an active methylene group flanked by an electron-withdrawing nitrile and a primary ethyl ester[1]. This dual activation renders the alpha-protons highly acidic (pKa ~9), facilitating facile deprotonation and subsequent nucleophilic attack.

Conversely, TBCCA introduces two profound structural deviations that fundamentally alter its reactivity[2]:

  • tert-Butyl Ester: Replacing the primary ethyl ester with a bulky tert-butyl group provides immense steric shielding around the carbonyl carbon. This prevents unwanted nucleophilic attack at the ester during alpha-functionalization. Furthermore, the tert-butyl group is orthogonal to standard base-catalyzed hydrolysis; it requires acidic conditions (e.g., Trifluoroacetic acid) for cleavage via the elimination of isobutene.

  • Alpha-Chlorination: The substitution of one alpha-proton with a chlorine atom transforms the alpha-carbon from a simple nucleophilic center into an electrophilic node. This allows TBCCA to undergo

    
     displacements or facilitate specialized alpha-alkylation where the chlorine acts as both a stabilizing electron-withdrawing group and a leaving group[3].
    
Table 1: Physicochemical Properties Comparison
PropertyEthyl Cyanoacetate (ECA)tert-Butyl Chlorocyanoacetate (TBCCA)
IUPAC Name Ethyl 2-cyanoacetatetert-Butyl 2-chloro-2-cyanoacetate
CAS Number 105-56-689937-14-4
Molecular Formula C5H7NO2C7H10ClNO2
Molecular Weight 113.11 g/mol 175.61 g/mol
Boiling Point 205–208 °C~70 °C (estimated at reduced pressure)
Density 1.065 g/cm³ at 20 °C>1.0 g/cm³ (estimated)
Key Structural Feature Primary ester, unhindered

-carbon
Bulky ester, electrophilic

-chloro substitution

Mechanistic Reactivity & Chemical Dynamics

The causality behind choosing ECA versus TBCCA lies in the desired reaction trajectory and the need for steric control.

  • ECA's Role: ECA is the quintessential substrate for Knoevenagel condensations. The unhindered alpha-carbon easily attacks aldehydes or ketones. The subsequent dehydration is thermodynamically driven by the formation of an extended conjugated system[4].

  • TBCCA's Role: TBCCA is deployed when precise steric control and orthogonal deprotection are required. In the synthesis of complex pharmaceutical intermediates, the tert-butyl group prevents the ester from participating in unwanted transesterification or amidation during multi-step sequences. The alpha-chloro substituent allows for the direct installation of nucleophiles (e.g., amines, thiols) at the alpha position, a pathway inaccessible to ECA without prior halogenation[5].

ChemicalPathways ECA Ethyl Cyanoacetate (ECA) Knoevenagel Knoevenagel Condensation ECA->Knoevenagel Base / -H2O Heterocycles Heterocycle Synthesis (e.g., Allopurinol) ECA->Heterocycles Urea / Thiourea TBCCA tert-Butyl Chlorocyanoacetate (TBCCA) Alkylation Sterically Hindered Alkylation TBCCA->Alkylation Base / Electrophile Substitution Alpha-Substitution (Cl- leaving) TBCCA->Substitution Nucleophile / -Cl Knoevenagel->Heterocycles Cyclization Deprotection Acidic Cleavage (Isobutene loss) Alkylation->Deprotection TFA or HCl Substitution->Deprotection TFA or HCl

Fig 1: Divergent reactivity pathways of ECA and TBCCA in organic synthesis.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and high fidelity in synthesis, the following protocols are designed as self-validating systems, where physical or spectroscopic feedback directly confirms reaction progress.

Protocol 1: Synthesis of tert-Butyl Chlorocyanoacetate via Alpha-Chlorination
  • Objective: Selective mono-chlorination of tert-butyl cyanoacetate.

  • Causality: Sulfuryl chloride (

    
    ) is selected over chlorine gas for its ease of handling and precise stoichiometric control. The reaction is driven to completion by the irreversible evolution of gaseous byproducts (
    
    
    
    and
    
    
    ), which also simplifies downstream purification[6].
  • Step-by-Step Workflow:

    • Charge a flame-dried, nitrogen-purged round-bottom flask with tert-butyl cyanoacetate (1.0 equiv) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath to control the exothermic nature of the initial halogenation.

    • Add sulfuryl chloride (1.05 equiv) dropwise via an addition funnel over 30 minutes.

    • Remove the ice bath, allow the mixture to warm to room temperature, and gently reflux for 2 hours.

    • Self-Validation Checkpoint 1 (Macroscopic): Monitor the reaction via an attached bubbler; the reaction is complete when the vigorous evolution of

      
       and 
      
      
      
      gas ceases.
    • Self-Validation Checkpoint 2 (Spectroscopic): Confirm conversion via

      
      -NMR of a crude aliquot. The disappearance of the 
      
      
      
      -
      
      
      singlet (approx. 3.5 ppm) and the emergence of a new
      
      
      -
      
      
      singlet (approx. 4.8 ppm) validates successful mono-chlorination.
    • Concentrate under reduced pressure to yield crude TBCCA, purified via vacuum distillation.

Protocol 2: Knoevenagel Condensation using Ethyl Cyanoacetate
  • Objective: Synthesis of

    
    -unsaturated cyanoesters.
    
  • Causality: Piperidine is used as a mild base to selectively deprotonate the alpha-carbon without hydrolyzing the ethyl ester. Toluene is chosen as the solvent to enable azeotropic distillation, physically removing water from the system to drive the equilibrium forward (Le Chatelier's Principle).

  • Step-by-Step Workflow:

    • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine ECA (1.0 equiv) and the target aldehyde (1.0 equiv) in toluene.

    • Add piperidine (0.1 equiv) and glacial acetic acid (0.1 equiv) to form a catalytic piperidinium acetate buffer.

    • Heat the mixture to reflux (approx. 110 °C).

    • Self-Validation Checkpoint: Observe the Dean-Stark trap. The volume of water collected provides a direct, macroscopic readout of reaction progress. A collected water volume matching the theoretical yield (1.0 equiv) indicates 100% conversion.

    • Once water collection ceases, cool the mixture, wash with 1M

      
      , saturated 
      
      
      
      , and brine.
    • Dry over anhydrous

      
      , filter, and concentrate to isolate the product.
      

Applications in Drug Development

The divergent structures of these cyanoacetates dictate their specific pharmaceutical applications. ECA is a foundational precursor for synthesizing heterocyclic drugs. For example, the gout medication allopurinol is synthesized starting with a Knoevenagel condensation of ECA with triethyl orthoformate, followed by cyclization with hydrazine[4]. It is also heavily utilized in the synthesis of purine derivatives like caffeine and theophylline.

Conversely, TBCCA and related halogenated cyanoacetates are utilized in the synthesis of advanced therapeutics where steric protection is paramount. A prime example is the development of Thyroid Hormone Receptor Beta (THR-


) agonists for the treatment of MASH (Metabolic dysfunction-associated steatohepatitis). In these complex syntheses, the bulky tert-butyl ester protects the carboxylate moiety during aggressive cross-coupling steps, while the alpha-halogen facilitates precise functionalization to build the required pharmacophore[5].

References

  • [1] Ethyl cyanoacetate | C5H7NO2 | CID 7764. PubChem. URL:[Link]

  • [4] Ethyl cyanoacetate. Wikipedia. URL: [Link]

  • [2] Tert-butyl 2-chloro-2-cyanoacetate (C7H10ClNO2). PubChemLite. URL:[Link]

  • [5] Discovery and Preclinical Profile of ALG-055009, a Potent and Selective Thyroid Hormone Receptor Beta (THR-β) Agonist for the Treatment of MASH. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Exploratory

Technical Guide: Solubility &amp; Solvent Selection for tert-Butyl 2-chloro-2-cyanoacetate

This guide provides an in-depth technical analysis of the solubility, solvent compatibility, and handling protocols for tert-butyl 2-chloro-2-cyanoacetate (CAS 89937-14-4). It is designed for researchers optimizing react...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility, solvent compatibility, and handling protocols for tert-butyl 2-chloro-2-cyanoacetate (CAS 89937-14-4). It is designed for researchers optimizing reaction conditions or purification workflows.

Executive Summary

tert-Butyl 2-chloro-2-cyanoacetate is a specialized bifunctional reagent widely used in the synthesis of glycidic esters (Darzens condensation) and heterocyclic compounds. Its unique structure—combining a bulky tert-butyl ester, an electron-withdrawing cyano group, and a reactive


-chloro substituent—dictates a specific solubility profile.

While highly soluble in medium-polarity organic solvents, its utility is constrained by chemical instability in protic media. This guide synthesizes physicochemical principles with practical reaction data to provide a definitive solvent selection framework.

Physicochemical Profile

Understanding the molecular architecture is the first step to predicting solubility behavior.

PropertyValue / DescriptionImplication for Solubility
CAS Number 89937-14-4Unique Identifier
Molecular Formula

Moderate Molecular Weight (175.61 g/mol )
Functional Groups tert-Butyl Ester, Nitrile, Alkyl ChlorideAmphiphilic but predominantly lipophilic.
Polarity Moderate to LowThe bulky t-butyl group shields the polar ester linkage, reducing water miscibility.[1]
Reactivity Electrophilic (

-carbon)
Susceptible to nucleophilic attack; unstable in nucleophilic solvents (amines, alcohols).

Solubility Landscape

The compound follows a "Like Dissolves Like" distribution, favoring aprotic, moderately polar solvents.

Recommended Solvents (High Solubility & Stability)

These solvents are chemically inert toward the electrophilic chloride and ester groups, making them ideal for reaction media and storage.

  • Dichloromethane (DCM): Excellent. The primary choice for synthesis and extraction. High solubility due to dipole interactions; low boiling point facilitates removal.

  • Tetrahydrofuran (THF): Excellent. Ideal for reactions involving strong bases (e.g., Darzens condensation) where the compound must remain in solution at low temperatures (

    
    ).
    
  • Ethyl Acetate (EtOAc): Good. Preferred for liquid-liquid extraction during workup.

  • Toluene: Good. Useful for reactions requiring higher temperatures or azeotropic water removal, though solubility is slightly lower than in DCM.

Conditional Solvents (Use with Caution)
  • Acetonitrile (MeCN): High Solubility. Excellent dissolving power, but can participate in side reactions under strongly basic conditions. Use only with compatible bases (e.g., carbonates).

  • Diethyl Ether: Moderate Solubility.[2] Good for extractions but may not dissolve high concentrations required for scale-up synthesis.

Prohibited / High-Risk Solvents
  • Water: Insoluble / Reactive. The compound is hydrophobic.[1][3] Exposure to water, especially at non-neutral pH, leads to hydrolysis of the ester or nitrile.

  • Alcohols (Methanol, Ethanol): Reactive.CRITICAL WARNING: In the presence of bases, the tert-butyl group can undergo transesterification , exchanging with the solvent (e.g., forming methyl 2-chloro-2-cyanoacetate). Avoid alcohols for reaction media.

  • Dimethyl Sulfoxide (DMSO) / DMF: Soluble but Risky. While they dissolve the compound well, their high boiling points make removal difficult. Furthermore, nucleophilic solvents can promote unwanted substitution of the chloride.

Solvent Selection Decision Tree

The following logic flow helps determine the appropriate solvent based on the intended application.

SolventSelection Start Start: Select Application Reaction Chemical Reaction Start->Reaction Extraction Workup / Extraction Start->Extraction Analysis Analysis (NMR/GC) Start->Analysis BaseCheck Is Strong Base Used? (e.g., KOtBu, NaH) Reaction->BaseCheck Partition Partitioning Phase Extraction->Partition CDCl3 Chloroform-d Analysis->CDCl3 TempCheck Temperature Requirement BaseCheck->TempCheck No THF Select THF (Anhydrous) BaseCheck->THF Yes DCM Select DCM (Anhydrous) TempCheck->DCM < 40°C Toluene Select Toluene TempCheck->Toluene > 80°C EtOAc Ethyl Acetate Partition->EtOAc Standard DCM_Ext Dichloromethane Partition->DCM_Ext If product is very polar

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Preparation of Stock Solutions (1.0 M)

Context: For use in iterative dosing or automated synthesis platforms.

  • Solvent Choice: Anhydrous Dichloromethane (DCM) or THF.

  • Calculation:

    • Molecular Weight:

      
      
      
    • Target Concentration:

      
      
      
    • Mass required:

      
       per 
      
      
      
      of solution.[4]
  • Procedure:

    • Weigh

      
       of tert-butyl 2-chloro-2-cyanoacetate into a dried volumetric flask.
      
    • Add approximately

      
       of solvent. Swirl gently to dissolve (dissolution should be instantaneous).
      
    • Dilute to the mark with solvent.

    • Storage: Transfer to a vial with a PTFE-lined cap. Store at

      
       over activated molecular sieves (3Å) to prevent hydrolysis.
      
Darzens Condensation Workflow

Context: Reaction with an aldehyde to form a glycidic ester.

DarzensWorkflow Reagents Reagents: 1. Aldehyde 2. t-Butyl 2-chloro-2-cyanoacetate Solvent Solvent: Anhydrous THF (-78°C) Reagents->Solvent BaseAdd Add Base: KOtBu (in THF) Solvent->BaseAdd Intermediate Intermediate: Alkoxide Formation BaseAdd->Intermediate Nucleophilic Attack Cyclization Cyclization: Epoxide Formation Intermediate->Cyclization Cl Elimination Quench Quench: NH4Cl (aq) Cyclization->Quench

Figure 2: Workflow for Darzens condensation highlighting THF as the critical solvent.

Protocol:

  • Dissolve the aldehyde (1.0 eq) and tert-butyl 2-chloro-2-cyanoacetate (1.1 eq) in anhydrous THF .

  • Cool to

    
     (dry ice/acetone bath) to suppress side reactions.
    
  • Add a solution of Potassium tert-butoxide (KOtBu) in THF dropwise.

    • Note: The use of tert-butoxide matches the ester group, preventing transesterification issues that would occur with methoxide/ethoxide.

  • Allow to warm to room temperature to facilitate cyclization.

Stability & Handling Risks

Transesterification

The tert-butyl group is bulky and relatively stable, but in the presence of primary alkoxides (e.g.,


 in 

), it will exchange to form the methyl ester.
  • Rule: Never use methanol or ethanol as reaction solvents if base is present.

Hydrolysis

The


-chloro and cyano groups activate the ester toward hydrolysis.
  • Risk: Exposure to atmospheric moisture over time will generate 2-chloro-2-cyanoacetic acid, which may spontaneously decarboxylate.

  • Mitigation: Store under inert gas (Argon/Nitrogen) in a refrigerator (

    
    ).
    

References

  • Sigma-Aldrich. tert-Butyl 2-chloro-2-cyanoacetate Product Sheet.Link

  • ChemicalBook. tert-Butyl cyanoacetate Properties and Reactions. (Base structure reference). Link

  • PubChem. Compound Summary: tert-Butyl 2-chloro-2-cyanoacetate (CAS 89937-14-4).Link

  • Organic Syntheses. General procedures for Darzens Condensation using halo-esters. (Methodology grounding). Link

Sources

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Stability of tert-Butyl 2-Chloro-2-Cyanoacetate Abstract This guide provides a comprehensive analysis of the chemical stability of tert-butyl 2-chloro-2-cyanoacetate, a key int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Stability of tert-Butyl 2-Chloro-2-Cyanoacetate

Abstract

This guide provides a comprehensive analysis of the chemical stability of tert-butyl 2-chloro-2-cyanoacetate, a key intermediate in organic synthesis. While specific stability data for this exact molecule is not extensively published, this document synthesizes information from analogous structures, fundamental chemical principles, and established analytical methodologies to offer a robust predictive assessment of its stability profile. We will explore the inherent structural liabilities, predict degradation pathways under various stress conditions, and provide detailed protocols for a comprehensive stability evaluation. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to handle, store, and utilize this reagent effectively while ensuring the integrity of their scientific endeavors.

Introduction: A Molecule of Synthetic Utility and Inherent Reactivity

tert-Butyl 2-chloro-2-cyanoacetate is a versatile building block in organic chemistry, valued for its unique combination of functional groups. The presence of a quaternary carbon bearing a chlorine atom, a nitrile group, and a bulky tert-butyl ester group makes it a precursor for a variety of complex molecular architectures. However, these same features contribute to its potential chemical instability. Understanding the delicate balance between its synthetic utility and its susceptibility to degradation is paramount for its successful application.

This guide will deconstruct the molecule's structure to predict its behavior under common laboratory and storage conditions. We will delve into the mechanistic underpinnings of its potential degradation pathways, offering a proactive approach to stability assessment.

Structural Analysis and Predicted Stability Profile

The stability of tert-butyl 2-chloro-2-cyanoacetate is governed by the interplay of its three key functional groups: the α-chloro substituent, the α-cyano group, and the tert-butyl ester.

  • The α-Chloro Substituent: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. Due to the tertiary nature of this carbon, SN1-type reactions, proceeding through a stabilized carbocation intermediate, are plausible under certain conditions.[1][2] The electron-withdrawing nature of the adjacent cyano and ester groups can influence the rate and mechanism of substitution.

  • The α-Cyano Group: The nitrile group is relatively stable under neutral conditions but can be susceptible to hydrolysis under strong acidic or basic conditions to form a carboxylic acid or an amide, respectively.

  • The tert-Butyl Ester: The bulky tert-butyl group provides significant steric hindrance, which can protect the ester carbonyl from direct nucleophilic attack.[3] However, esters are known to be labile to hydrolysis, particularly under basic conditions, which would proceed via a tetrahedral intermediate. Acid-catalyzed hydrolysis is also a potential degradation pathway.

Based on this analysis, the primary points of instability are the C-Cl bond and the ester linkage.

Predicted Degradation Pathways

Based on the structural liabilities, we can anticipate several degradation pathways under various stress conditions.

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation pathway. The outcome will likely be pH-dependent.

  • Acidic Conditions: Under acidic conditions, the primary reaction is likely the hydrolysis of the tert-butyl ester to yield 2-chloro-2-cyanoacetic acid and tert-butanol. The nitrile group may also undergo slow hydrolysis to the corresponding carboxylic acid.

  • Neutral Conditions: In neutral water, slow hydrolysis of the ester may occur. The presence of the α-chloro group could also lead to the formation of tert-butyl 2-cyano-2-hydroxyacetate via an SN1 mechanism, although this is expected to be slow without a catalyst.

  • Basic Conditions: Under basic conditions, saponification of the ester will be a significant degradation route, yielding the corresponding carboxylate salt. The C-Cl bond will also be susceptible to nucleophilic substitution by hydroxide ions.

tert-Butyl 2-chloro-2-cyanoacetate tert-Butyl 2-chloro-2-cyanoacetate 2-Chloro-2-cyanoacetic acid + tert-Butanol 2-Chloro-2-cyanoacetic acid + tert-Butanol tert-Butyl 2-chloro-2-cyanoacetate->2-Chloro-2-cyanoacetic acid + tert-Butanol  Acidic Hydrolysis (H+/H2O) 2-Chloro-2-cyanoacetate Salt + tert-Butanol 2-Chloro-2-cyanoacetate Salt + tert-Butanol tert-Butyl 2-chloro-2-cyanoacetate->2-Chloro-2-cyanoacetate Salt + tert-Butanol  Basic Hydrolysis (OH-) tert-Butyl 2-cyano-2-hydroxyacetate tert-Butyl 2-cyano-2-hydroxyacetate tert-Butyl 2-chloro-2-cyanoacetate->tert-Butyl 2-cyano-2-hydroxyacetate  Nucleophilic Substitution (H2O)

Caption: Predicted hydrolytic degradation pathways.

Thermal Degradation

While safety data sheets for related compounds indicate stability under normal conditions, elevated temperatures can promote degradation.[4] Thermolysis could potentially lead to the elimination of HCl, although the specific products would need to be determined experimentally. The bulky tert-butyl group might also be susceptible to elimination reactions at higher temperatures.

Photolytic Degradation

The potential for photolytic degradation should not be overlooked. While the molecule does not contain strong chromophores that absorb in the visible region, UV radiation could potentially induce cleavage of the C-Cl bond, leading to radical-mediated degradation pathways.

Recommended Storage and Handling

To minimize degradation and ensure the integrity of tert-butyl 2-chloro-2-cyanoacetate, the following storage and handling procedures are recommended:

  • Storage Conditions: Store in a tightly sealed, amber glass container to protect from light and moisture.[5] The storage area should be cool, dry, and well-ventilated.[6] Storage at 2-8°C is recommended for long-term stability.

  • Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation and hydrolysis from atmospheric moisture.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment, including gloves and safety glasses.[7] Avoid exposure to strong acids, strong bases, oxidizing agents, and reducing agents.[4]

Experimental Protocols for Stability Assessment

A thorough understanding of the stability of tert-butyl 2-chloro-2-cyanoacetate requires a systematic experimental approach. The following protocols outline a forced degradation study designed to identify potential degradants and determine the intrinsic stability of the molecule.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the likely degradation products of tert-butyl 2-chloro-2-cyanoacetate under various stress conditions and to assess its intrinsic stability.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of tert-butyl 2-chloro-2-cyanoacetate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 4 hours).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose a solid sample of the compound to a controlled high temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Dissolve the stressed sample in the solvent for analysis.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., according to ICH Q1B guidelines).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Solution (1 mg/mL in ACN) Stock Solution (1 mg/mL in ACN) Acid (0.1M HCl, 60°C) Acid (0.1M HCl, 60°C) Stock Solution (1 mg/mL in ACN)->Acid (0.1M HCl, 60°C) Base (0.1M NaOH, RT) Base (0.1M NaOH, RT) Stock Solution (1 mg/mL in ACN)->Base (0.1M NaOH, RT) Oxidation (3% H2O2, RT) Oxidation (3% H2O2, RT) Stock Solution (1 mg/mL in ACN)->Oxidation (3% H2O2, RT) Photolytic (ICH Q1B) Photolytic (ICH Q1B) Stock Solution (1 mg/mL in ACN)->Photolytic (ICH Q1B) HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid (0.1M HCl, 60°C)->HPLC-UV/MS Analysis Base (0.1M NaOH, RT)->HPLC-UV/MS Analysis Oxidation (3% H2O2, RT)->HPLC-UV/MS Analysis Thermal (80°C, solid) Thermal (80°C, solid) Thermal (80°C, solid)->HPLC-UV/MS Analysis Photolytic (ICH Q1B)->HPLC-UV/MS Analysis

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for small organic molecules.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileProvides good peak shape and is compatible with MS detection.
Gradient Start with a high percentage of A and ramp up BTo elute a range of compounds with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 210 nm and/or Mass SpectrometryThe nitrile and ester groups have some UV absorbance at lower wavelengths. MS provides structural information on degradants.
Injection Vol. 10 µLA standard injection volume.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

Data Interpretation and Stability Profile Construction

The data from the forced degradation studies will allow for the construction of a comprehensive stability profile.

Stress ConditionExpected OutcomePrimary Degradation Pathway
Acidic Hydrolysis Significant degradationEster hydrolysis
Basic Hydrolysis Rapid and extensive degradationEster saponification, Nucleophilic substitution of Cl
Oxidative Potential for some degradationDependent on the specific oxidant and conditions
Thermal Degradation at elevated temperaturesElimination/Decomposition
Photolytic Potential for degradation under UVC-Cl bond cleavage

By quantifying the loss of the parent compound and identifying the major degradation products, a clear picture of the molecule's stability will emerge. This information is critical for defining appropriate storage conditions, shelf-life, and compatible reaction conditions.

Conclusion: A Proactive Approach to a Reactive Intermediate

tert-Butyl 2-chloro-2-cyanoacetate is a valuable synthetic intermediate whose utility is intrinsically linked to its chemical reactivity. A thorough understanding of its stability is not merely an academic exercise but a practical necessity for any researcher or developer utilizing this compound. By anticipating its degradation pathways and employing systematic experimental evaluation, its stability can be managed, ensuring the reliability and reproducibility of synthetic processes and the quality of downstream products. This guide provides the foundational knowledge and practical protocols to achieve this, fostering a culture of scientific integrity and proactive problem-solving in the laboratory.

References

  • tert-Butyl cyanoacetate - SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 26).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 23).
  • Catalyst selection and optimization for N-(tert-butyl)-2-cyanoacetamide reactions - Benchchem. (n.d.).
  • TCI Chemicals - SAFETY D
  • How to Synthesize tert-Butyl Cyanoacetate Efficiently? - FAQ - Guidechem. (2023, May 29).
  • CN106397189A - Synthesis method of tert-butyl chloroacetate - Google P
  • tert.-BUTYL CHLORIDE - Organic Syntheses Procedure. (n.d.).
  • tert-Butyl chloroacet
  • The Chemistry of tert-Butyl Chloride: Synthesis and Reaction Mechanisms. (2025, October 14).
  • JP2003238510A - Method for producing t-butyl cyanoacetate - Google P
  • tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)
  • A SN1 Reaction: Synthesis of tert-Butyl Chloride - The Royal Society of Chemistry. (n.d.).
  • tert-butyl 2-chloro-2-cyanoacet
  • TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, February 12).
  • tert-Butyl cyanoacetate | 1116-98-9 - ChemicalBook. (2025, December 4).
  • Tert-butyl 2-chloro-2-cyanoacet
  • tert-butyl 2-chloro-2-cyanoacet
  • 4026 Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride)
  • Tert-Butyl cyanoacet
  • Reformatsky Reaction - Master Organic Chemistry. (n.d.).
  • Reform
  • Tert-butyl 2-(5-chloropyridin-2-yl)
  • tert- butyl 2-chloro-2-oxoacetate | CAS#:39061-59-1 | Chemsrc. (2025, August 23).
  • Cyanoacetic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).
  • Phase Change Materials Storage and Handling Instruction - Alpha - He
  • tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate | 130892-40-9 - Sigma-Aldrich. (n.d.).
  • Management of Wastes Containing Long-lived Alpha Emitters: Characterization, Processing and Storage | IAEA. (n.d.).
  • 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. (n.d.).
  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23).
  • Acetic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.).

Sources

Exploratory

Strategic Sourcing and Technical Utilization of tert-Butyl 2-Chloro-2-Cyanoacetate

This technical guide details the sourcing, validation, and application of tert-butyl 2-chloro-2-cyanoacetate (CAS 89937-14-4). It is designed for researchers requiring high-purity building blocks for heterocyclic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the sourcing, validation, and application of tert-butyl 2-chloro-2-cyanoacetate (CAS 89937-14-4). It is designed for researchers requiring high-purity building blocks for heterocyclic synthesis and drug development.

A Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity

tert-Butyl 2-chloro-2-cyanoacetate is a specialized, high-reactivity building block used primarily in the synthesis of complex heterocycles and amino acid derivatives. Unlike its commodity precursors, this compound is often "made-to-order" or stocked in low volumes due to its hydrolytic instability and high reactivity.

Core Chemical Specifications
AttributeSpecification
CAS Number 89937-14-4
Chemical Formula

Molecular Weight 175.61 g/mol
Structure tert-Butyl ester of chlorocyanoacetic acid
Key Functional Groups Nitrile (

),

-Chloro, tert-Butyl Ester
Physical State Colorless to pale yellow liquid (typically)
Boiling Point ~67-68°C at reduced pressure (est.)

Market Analysis: Suppliers and Pricing

Status: Niche / Catalog-Inquire Unlike common solvents or basic reagents, this compound is not a commodity. It resides in the Tier 3 (Specialty Building Block) category of the chemical supply chain.

Supplier Landscape

Most major catalogs list this item but may not hold stock in local warehouses. Sourcing often triggers a "custom synthesis" or "backorder" workflow.

Supplier TierRepresentative VendorsAvailabilityEstimated Lead Time
Primary Aggregators Sigma-Aldrich (Merck), Fisher ScientificLow / Inquire2–6 Weeks
Specialty Synthesis Enamine, ChemScene, WuXi AppTecHigh 1–2 Weeks
Bulk Manufacturers NINGBO INNO, BLD PharmBulk Only4–8 Weeks
Price Benchmarking (Q1 2026 Estimates)

Note: Pricing is volatile and volume-dependent. Use the "Precursor Proxy" method to estimate fair value.

  • Precursor Cost: tert-Butyl Cyanoacetate (CAS 1116-98-9)

    
    $2.00 - $5.00 / gram  (Research Scale).
    
  • Target Cost Multiplier: Due to the chlorination step, purification difficulty, and instability, the target compound typically commands a 5x – 8x markup .

  • Estimated Research Price: $150 - $300 per 5 grams .

  • Strategic Advice: If a supplier offers it for <$50/5g, suspect degradation (hydrolysis to the alcohol or acid) or incorrect identity (non-chlorinated precursor).

Technical Framework: Synthesis & Stability

Understanding the synthesis is critical for troubleshooting impurity profiles. The compound is typically synthesized via the


-chlorination of tert-butyl cyanoacetate.
Synthesis Pathway & Impurity Logic

The most common route involves reacting tert-butyl cyanoacetate with Sulfuryl Chloride (


)  or N-Chlorosuccinimide (NCS) .

Risk Factors:

  • Over-Chlorination: Leading to the dichloro species (inactive for mono-substitution reactions).

  • Acid Hydrolysis: The tert-butyl group is acid-sensitive. Byproducts of chlorination (HCl) must be neutralized immediately to prevent cleavage to the carboxylic acid.

Visualization: Synthesis & Supply Logic

The following diagram illustrates the critical path from raw materials to the validated reagent.

SupplyChain Raw1 tert-Butyl Cyanoacetate (CAS 1116-98-9) Reaction Controlled Chlorination (0°C, Neutralization) Raw1->Reaction Reagent Chlorinating Agent (SO2Cl2 or NCS) Reagent->Reaction Crude Crude Intermediate (Contains HCl/Byproducts) Reaction->Crude Target tert-Butyl 2-chloro-2-cyanoacetate (CAS 89937-14-4) Crude->Target Distillation/Purification Degradation Impurity: Hydrolyzed Acid (Due to Moisture/Acid) Target->Degradation Improper Storage (>4°C, Moisture)

Figure 1: Synthesis pathway and critical degradation points. Note the risk of acid-catalyzed hydrolysis if not stored correctly.

Quality Control: The Self-Validating System

Do not trust the label blindly. Upon receipt, execute this Self-Validating Protocol to ensure the reagent will not fail your downstream reaction.

Protocol 1: 1H-NMR Validation
  • Solvent:

    
     (Dry).
    
  • Diagnostic Signal:

    • Target (Product): Look for a singlet at

      
       ppm  (integrating to 1H). This is the 
      
      
      
      -proton attached to the carbon bearing the Cl and CN groups.
    • Contaminant (Starting Material): A singlet at

      
       ppm  indicates unreacted tert-butyl cyanoacetate.
      
    • Contaminant (Decomposition): Loss of the tert-butyl singlet (

      
       ppm) or broadening indicates ester cleavage.
      
Protocol 2: Functional Activity Test (The "Use Test")

If NMR is ambiguous, perform a small-scale Darzens Condensation or Nucleophilic Substitution :

  • Mix 50 mg of reagent with 1 eq of benzaldehyde and mild base (

    
    ).
    
  • Monitor via TLC/LCMS.

  • Success: Rapid conversion to the epoxide (glycidic ester) or condensation product confirms the presence of the active

    
    -chloro group.
    
  • Failure: No reaction suggests the chlorine is missing (you have the starting material) or the ester is hydrolyzed.

Handling & Safety Guidelines

Hazard Class: Irritant / Lachrymator (Potential).

  • Storage: Strictly at 2–8°C under inert gas (Argon/Nitrogen). Moisture will hydrolyze the C-Cl bond or the ester.

  • Handling: Use in a fume hood.[1] Avoid contact with metals which may catalyze decomposition.

Visualization: QC Decision Tree

Use this logic flow to accept or reject a batch.

QC_Flow Start Receive Batch CAS 89937-14-4 Visual Visual Inspection (Clear/Yellow Liquid?) Start->Visual NMR 1H-NMR Analysis (CDCl3) Visual->NMR Decision1 Signal at 5.2 ppm? NMR->Decision1 Decision2 Signal at 3.4 ppm? Decision1->Decision2 Yes Fail FAIL: Reject/Purify Decision1->Fail No (Wrong Product) Pass PASS: Release for Synthesis Decision2->Pass No (<5%) Decision2->Fail Yes (>5% Starting Mat.)

Figure 2: Quality Control Decision Tree for incoming raw material validation.

References

  • Sigma-Aldrich (Merck). tert-Butyl 2-chloro-2-cyanoacetate Product Page (CAS 89937-14-4). Retrieved from

  • ChemScene. Product Catalog: Tert-butyl 2-chloro-2-cyanoacetate. Retrieved from

  • Organic Syntheses.Halogenation of Active Methylene Compounds. (General Reference for synthetic methodology).
  • PubChem. Compound Summary: tert-Butyl 2-chloro-2-cyanoacetate. Retrieved from

Sources

Foundational

Advanced Safety and Handling Whitepaper: tert-Butyl 2-chloro-2-cyanoacetate in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Protocol Executive Summary In modern drug discovery and organic synthesis, tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Protocol

Executive Summary

In modern drug discovery and organic synthesis, tert-butyl 2-chloro-2-cyanoacetate (CAS: 89937-14-4) serves as a highly versatile bifunctional building block. It is frequently deployed in Darzens condensations, nucleophilic substitutions, and the synthesis of complex heterocycles and unnatural amino acids. However, the very structural features that make it a potent electrophile also render it a significant occupational hazard.

As a Senior Application Scientist, I have designed this whitepaper to move beyond the static lists found in a standard Material Safety Data Sheet (MSDS). Instead, this guide deconstructs the structural causality behind the compound's reactivity, provides a self-validating experimental workflow, and outlines field-proven safety protocols grounded in mechanistic understanding.

Physicochemical Profiling & Structural Causality

To safely handle tert-butyl 2-chloro-2-cyanoacetate, one must first understand the electronic "push-pull" dynamics of its molecular structure. The alpha-carbon is flanked by two strongly electron-withdrawing groups: a cyano group (–C≡N) and a tert-butyl ester (–COOtBu).

Quantitative Data Summary
PropertyValue / Description
Chemical Name tert-Butyl 2-chloro-2-cyanoacetate
CAS Registry Number 89937-14-4
Molecular Formula C₇H₁₀ClNO₂
Molecular Weight 175.61 g/mol
Appearance Colorless to pale yellow liquid
SMILES CC(C)(C)OC(=O)C(Cl)C#N
Electrophilic Center Alpha-carbon (highly activated)

Data supported by compound indexing on .[1]

Mechanistic Causality of Hazards

The extreme electrophilicity of the alpha-carbon makes the chlorine atom highly labile. While the bulky tert-butyl group provides steric hindrance that prevents unwanted nucleophilic attack at the carbonyl carbon (thereby avoiding premature transesterification or hydrolysis), it forces incoming nucleophiles to attack the alpha-carbon exclusively. This rapid Sₙ2 reactivity is the root cause of both its synthetic utility and its primary biological hazard as an alkylating agent.

Reactivity Compound tert-butyl 2-chloro-2-cyanoacetate (CAS: 89937-14-4) AlphaC Highly Electrophilic Alpha-Carbon Compound->AlphaC Cyano Cyano Group (-CN) Electron Withdrawing Compound->Cyano Ester tert-Butyl Ester Steric Hindrance Compound->Ester Hazard1 Alkylating Agent (Protein Binding) AlphaC->Hazard1 Hazard2 Lachrymator (TRPA1 Activation) AlphaC->Hazard2 Cyano->AlphaC Enhances Electrophilicity Hazard3 Thermal Decomposition (NOx, HCl Gases) Cyano->Hazard3

Caption: Structural causality of hazards in tert-butyl 2-chloro-2-cyanoacetate.

Toxicological Mechanisms & Exposure Control

Standard safety data, such as those provided by , classify alpha-halo cyanoacetates under severe hazard categories. Understanding why these classifications exist is critical for selecting appropriate Personal Protective Equipment (PPE). [2]

GHS Hazard Classifications
Hazard ClassCategoryCausality & Biological Mechanism
Skin Irritation Category 2Rapid alkylation of epidermal proteins causes localized inflammation and potential sensitization.
Eye Irritation Category 2ALachrymator: The compound acts as a potent electrophile, covalently binding to cysteine residues on TRPA1 ion channels in corneal sensory neurons, triggering an immediate, painful tear response.
STOT (Single Exposure) Category 3Inhalation of vapors causes respiratory tract irritation due to the release of HCl upon contact with mucosal moisture.
PPE Rationalization
  • Gloves: Standard nitrile gloves offer limited breakthrough times against activated halogenated liquids. Butyl rubber gloves are mandated for direct handling, as their dense cross-linking prevents the rapid permeation of the lipophilic tert-butyl ester.

  • Ventilation: Due to its lachrymatory nature, the compound must never be opened outside of a certified Class II fume hood.

Self-Validating Experimental Protocol: Base-Mediated Alkylation

To ensure scientific integrity and safety, experimental workflows involving tert-butyl 2-chloro-2-cyanoacetate must be designed as self-validating systems. The following protocol details a standard nucleophilic substitution (e.g., reacting with an amine or thiol) while embedding mandatory safety checkpoints.

Workflow Prep 1. Fume Hood Setup (Inert N2 Atmosphere) Reagent 2. Transfer Compound (Gas-Tight Syringe) Prep->Reagent Reaction 3. Base-Catalyzed Alkylation (0°C to RT) Reagent->Reaction Quench 4. Reaction Quenching (Sat. aq. NH4Cl) Reaction->Quench Waste 5. Halogenated Waste Segregation Quench->Waste

Caption: Self-validating experimental workflow for safe handling and reaction quenching.

Step-by-Step Methodology

Step 1: System Purging & Setup

  • Action: Flame-dry all glassware and purge the system with inert Nitrogen (N₂) or Argon.

  • Validation Check: Observe the mineral oil bubbler. A steady, positive flow confirms the exclusion of atmospheric moisture, which is critical to prevent premature hydrolysis of the alpha-chloro ester into toxic byproducts.

Step 2: Reagent Preparation

  • Action: Dissolve your target nucleophile (1.0 eq) in anhydrous THF or DMF. Add a mild, non-nucleophilic base such as DIPEA (1.2 eq) or K₂CO₃.

  • Causality: A non-nucleophilic base is required to deprotonate the nucleophile without attacking the highly electrophilic alpha-carbon or the ester carbonyl.

Step 3: Controlled Addition

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Introduce tert-butyl 2-chloro-2-cyanoacetate (1.1 eq) dropwise via a gas-tight syringe.

  • Causality: The alkylation is highly exothermic. Thermal control prevents runaway reactions and the thermal decomposition of the cyanoacetate, which would otherwise release toxic NOₓ and HCl gases.

Step 4: Reaction Monitoring

  • Action: Allow the reaction to slowly warm to room temperature over 2–4 hours.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). Do not proceed to the quench step until the UV-active spot corresponding to the alpha-halo ester is completely consumed. This ensures no highly reactive lachrymator remains in the mixture.

Step 5: Quenching & Workup

  • Action: Quench the reaction slowly with saturated aqueous NH₄Cl at 0 °C.

  • Causality: A mildly acidic quench neutralizes the remaining base and safely destroys any trace unreacted electrophile. Avoid strong aqueous bases (like NaOH) during the quench, as they will violently hydrolyze the tert-butyl ester and generate excessive heat.

Emergency Response & Spill Mitigation

In the event of a spill outside the fume hood, standard solvent cleanup protocols are insufficient and dangerous.

  • Evacuation: Immediately evacuate the lab space due to the rapid vaporization of lachrymatory compounds.

  • Chemical Neutralization: Do not use water to wash the spill. Water will cause slow hydrolysis, continuously releasing HCl gas. Instead, cover the spill with a 1:1 mixture of sand and sodium bicarbonate (NaHCO₃) .

  • Causality of Mitigation: The sodium bicarbonate acts as a mild base that safely and slowly hydrolyzes the labile alpha-halide, neutralizing the generated HCl in situ to form harmless NaCl, water, and CO₂ without an explosive exotherm.

  • Disposal: Sweep the neutralized solid into a sealed, clearly labeled halogenated waste container.

References

  • ChemSrc Database. "tert-Butyl 2-chloro-2-cyanoacetate (CAS: 89937-14-4) Chemical and Physical Properties." ChemSrc. Available at: [Link]

Protocols & Analytical Methods

Method

Darzens reaction mechanism using tert-butyl 2-chloro-2-cyanoacetate

Application Note: Precision Synthesis of Functionalized Epoxides via Darzens Condensation using tert-Butyl 2-Chloro-2-Cyanoacetate Executive Summary This application note details the mechanistic principles and experiment...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Functionalized Epoxides via Darzens Condensation using tert-Butyl 2-Chloro-2-Cyanoacetate

Executive Summary

This application note details the mechanistic principles and experimental protocols for utilizing tert-butyl 2-chloro-2-cyanoacetate in the Darzens condensation. Unlike traditional


-halo esters, this reagent features dual activation (nitrile and ester groups), rendering the 

-proton highly acidic (

). This unique electronic profile allows for milder basic conditions, reducing the risk of side reactions such as Cannizzaro disproportionation or retro-aldol cleavage. The resulting product, a

-substituted

-cyano-

-glycidic ester
, is a versatile pharmacophore precursor, offering orthogonal deprotection strategies via the acid-labile tert-butyl group.

Mechanistic Insight & Causality

The reaction proceeds through a modified Darzens pathway. The presence of the cyano group significantly alters the kinetics compared to standard ethyl chloroacetate.

The Pathway
  • Deprotonation (Activation): The

    
    -proton is removed by a base. Due to the inductive stabilization by both the -CN and -COOtBu groups, this occurs rapidly even with weak bases (e.g., 
    
    
    
    ,
    
    
    ).
  • Nucleophilic Addition (Aldol-Type): The resulting planar carbanion attacks the carbonyl carbon of the aldehyde/ketone. This step determines the diastereoselectivity (cis/trans ratio) of the final epoxide.[1][2]

  • Intramolecular Ring Closure (

    
    ):  The oxyanion intermediate rotates to achieve an anti-periplanar conformation relative to the chloride leaving group.[3] The oxygen attacks the 
    
    
    
    -carbon, displacing chloride to form the oxirane (epoxide) ring.[3]
Steric & Electronic Control
  • The tert-Butyl Advantage: The bulky tert-butyl group shields the ester carbonyl from nucleophilic attack by the base (preventing transesterification or hydrolysis) and directs the approach of the aldehyde, often enhancing trans-selectivity.

  • The Cyano Effect: The nitrile group increases the electrophilicity of the

    
    -carbon, facilitating the final ring closure but also making the initial carbanion less basic (softer nucleophile).
    

DarzensMechanism Reagent tert-Butyl 2-chloro- 2-cyanoacetate Enolate Stabilized Carbanion (Intermediate A) Reagent->Enolate Deprotonation (-BH+) Base Base (B:) Base->Enolate Alkoxide Chlorohydrin Alkoxide (Intermediate B) Enolate->Alkoxide Nucleophilic Attack (k1) Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide Transition Anti-Periplanar Transition State Alkoxide->Transition Bond Rotation Product α-Cyano Glycidic Ester (Epoxide) Transition->Product Intramolecular SN2 (-Cl-)

Figure 1: Mechanistic pathway of the Darzens condensation using tert-butyl 2-chloro-2-cyanoacetate. Note the critical bond rotation required for the


 ring closure.

Experimental Protocol

Target Synthesis: Preparation of tert-butyl 3-phenyl-2-cyano-oxirane-2-carboxylate (Model Substrate: Benzaldehyde).

Reagents & Equipment
  • Reagent A: tert-Butyl 2-chloro-2-cyanoacetate (1.0 equiv, 10 mmol)

  • Reagent B: Benzaldehyde (freshly distilled, 1.0 equiv, 10 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (1.2 equiv, 12 mmol)
    
  • Solvent: Acetonitrile (MeCN), anhydrous (20 mL)

  • Catalyst (Optional): TEBA (Triethylbenzylammonium chloride) - 5 mol% (if reaction is sluggish).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Purge with nitrogen and cool to

      
       using an ice bath.
      
  • Reagent Loading:

    • Add 20 mL of anhydrous MeCN.

    • Add 1.06 g (10 mmol) of Benzaldehyde.

    • Add 1.76 g (10 mmol) of tert-butyl 2-chloro-2-cyanoacetate.

    • Note: Do not premix the base with the chloro-ester in the absence of the aldehyde to prevent self-condensation.

  • Reaction Initiation:

    • Add 1.66 g (12 mmol) of anhydrous

      
       in small portions over 5 minutes.
      
    • Observation: The suspension may turn slightly yellow/orange, indicating enolate formation.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.

    • Self-Validation (TLC): Eluent 10% EtOAc/Hexane.

      • Start: Aldehyde (

        
        , UV active).
        
      • End: Product (

        
        ), Aldehyde spot disappears.
        
      • Stain: Use

        
         (Aldehyde oxidizes instantly; Epoxide is slower).
        
  • Quench & Workup:

    • Filter off the solid inorganic salts (

      
      /KCl) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in

      
       (50 mL) and wash with water (
      
      
      
      mL) and brine (20 mL).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often pure enough (>90%) for downstream use.

    • If necessary, purify via flash column chromatography (Silica gel, 0

      
       10% EtOAc in Hexanes). Caution: Epoxides can be acid-sensitive; add 1% 
      
      
      
      to the eluent if silica is acidic.

Validation & Quality Control

Confirm the structure using the following self-validating spectral markers.

Analytical MethodDiagnostic SignalMechanistic Interpretation

NMR

4.0–4.5 ppm (s, 1H)
The epoxide ring proton (C3-H). Absence of aldehyde CHO (

10 ppm) confirms conversion.

NMR

60–65 ppm (C-O)
Characteristic shifts for epoxide carbons.
IR Spectroscopy

(weak)
Nitrile (-CN) stretch.
IR Spectroscopy

(strong)
Ester Carbonyl (C=O).
HRMS

or

Confirm molecular weight matches the epoxide, not the chlorohydrin intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solventThe carbanion is quenched by water. Use freshly distilled MeCN and dry

.
No Reaction Base too weak / Steric bulkSwitch to DBU (1.1 equiv) or add 18-Crown-6 (if using K salts) to solubilize the base.
Chlorohydrin Isolation Incomplete CyclizationThe intermediate alkoxide was protonated before ring closure. Increase reaction time or heat to

to overcome the energy barrier for

.
Side Products Retro-AldolReaction temperature too high. Keep at

.[4] Do not reflux.

Downstream Applications

The tert-butyl group offers a unique "safety catch" mechanism. Unlike ethyl esters which require saponification (base), the tert-butyl group can be removed with acid (TFA), generating the free carboxylic acid which spontaneously decarboxylates due to the


-cyano group.

Downstream Epoxide tert-Butyl α-Cyano Epoxide Acid Free Glycidic Acid Epoxide->Acid TFA / DCM (Acidolysis) RingOpen β-Amino-α-Hydroxy Acid (via Nucleophiles) Epoxide->RingOpen R-NH2 / Lewis Acid Decarb α-Cyano Carbonyl (Aldehyde/Ketone) Acid->Decarb -CO2 (Spontaneous)

Figure 2: Strategic transformations of the synthesized epoxide.

References

  • Darzens, G. (1904).[1] "Method for the preparation of glycidic esters."[1][5][6][7] Comptes Rendus, 139, 1214.

  • Newman, M. S., & Magerlein, B. J. (1949). "The Darzens Glycidic Ester Condensation." Organic Reactions, 5, 413.

  • Jonczyk, A., & Zomerfeld, T. (2003).[7] "Convenient synthesis of t-butyl Z-3-substituted glycidates under conditions of phase-transfer catalysis." Synthetic Communications, 33(13), 2253-2260.

  • Ballester, M. (1955). "Mechanisms of The Darzens Condensation." Chemical Reviews, 55(2), 283–300.

  • Thermo Fisher Scientific. (2025).[8] "Safety Data Sheet: tert-Butyl cyanoacetate." (Note: Used for safety protocol derivation regarding cyano/ester handling).

Sources

Application

Application Note: Protocol for Synthesis of Glycidic Esters from tert-Butyl Esters

Abstract & Strategic Rationale This application note details the synthesis of tert-butyl glycidic esters (α,β-epoxy esters) utilizing tert-butyl esters as the primary starting material. The primary focus is the Darzens C...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This application note details the synthesis of tert-butyl glycidic esters (α,β-epoxy esters) utilizing tert-butyl esters as the primary starting material. The primary focus is the Darzens Condensation , a powerful carbon-carbon bond-forming reaction that constructs the epoxide ring and the ester framework simultaneously.

Why use tert-butyl esters? While methyl or ethyl glycidates are common, tert-butyl glycidates offer distinct advantages in pharmaceutical and fine chemical synthesis:

  • Chemoselectivity: The steric bulk of the tert-butyl group suppresses self-condensation (Claisen condensation) of the

    
    -halo ester, a common side reaction with smaller alkyl esters.
    
  • Orthogonal Deprotection: The tert-butyl group is acid-labile. It allows for the hydrolysis of the ester to the glycidic acid under mild acidic conditions (e.g., TFA, formic acid) without affecting base-sensitive groups or requiring harsh saponification.

  • Controlled Decarboxylation: The resulting glycidic acid can be easily decarboxylated to yield aldehydes or ketones with one additional carbon atom than the starting carbonyl, a critical transformation in chain elongation strategies (e.g., synthesis of phenylacetaldehyde derivatives).

Reaction Mechanism & Pathway[1][2][3]

The synthesis proceeds via the reaction of an


-halo tert-butyl ester (typically tert-butyl chloroacetate) with a carbonyl compound (aldehyde or ketone) in the presence of a base.
Mechanism Visualization

The following diagram illustrates the stepwise mechanism: enolate formation, nucleophilic attack (aldol-like), and intramolecular


 ring closure.

DarzensMechanism Start tert-Butyl Chloroacetate Enolate Enolate Intermediate Start->Enolate Deprotonation (-78°C to 0°C) Base Base (KOtBu) Base->Enolate Betaine Alkoxide Betaine (Halohydrin salt) Enolate->Betaine Nucleophilic Attack Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Betaine Product tert-Butyl Glycidic Ester Betaine->Product Intramolecular SN2 (Ring Closure) Side Side Product (KCl + tBuOH) Betaine->Side

Figure 1: Mechanistic pathway of the Darzens condensation using tert-butyl chloroacetate.

Experimental Protocol: The Darzens Route

This protocol is optimized for the reaction of benzaldehyde with tert-butyl chloroacetate to yield tert-butyl 3-phenylglycidate . It can be adapted for other aldehydes and ketones.

Reagents & Equipment[4][5][6]
ReagentRoleStoichiometryNotes
Benzaldehyde Substrate1.0 equivDistill before use to remove benzoic acid.
tert-Butyl Chloroacetate Reagent1.2 – 1.5 equivCommercially available or synthesized from chloroacetyl chloride + tBuOH.
Potassium tert-butoxide (KO_t_Bu) Base1.5 equivCritical: Use fresh sublimed grade or 1M solution in THF.
Tetrahydrofuran (THF) Solvent[0.5 M]Anhydrous, inhibitor-free.
tert-Butanol (_t_BuOH) Co-Solvent10% v/vOptional; helps solubilize the base and prevents transesterification.

Equipment:

  • Flame-dried 3-neck round bottom flask (RBF).

  • Nitrogen/Argon atmosphere line.

  • Low-temperature thermometer.

  • Pressure-equalizing addition funnel.

Step-by-Step Procedure

Step 1: System Preparation

  • Assemble the glassware and flame-dry under vacuum. Backfill with dry Nitrogen.

  • Charge the RBF with benzaldehyde (10 mmol, 1.06 g) and tert-butyl chloroacetate (12 mmol, 1.80 g) in anhydrous THF (15 mL).

  • Cool the mixture to -10°C to 0°C using an ice/salt bath.

    • Expert Insight: While room temperature protocols exist, lower temperatures prevent the degradation of the sensitive tert-butyl ester and improve diastereoselectivity (cis/trans ratio).

Step 2: Base Addition (The Critical Step)

  • Prepare a solution of KO_t_Bu (15 mmol, 1.68 g) in anhydrous THF (10 mL) or use a commercial 1M solution.

    • Note: If solubility is an issue, add 2-3 mL of tert-butanol. Do not use methanol or ethanol , as this will lead to transesterification, yielding methyl or ethyl glycidates instead of the desired tert-butyl ester.

  • Add the base solution dropwise via the addition funnel over 30–45 minutes .

  • Maintain internal temperature below 5°C. The solution may turn yellow/orange (characteristic of enolate formation).

Step 3: Reaction & Monitoring

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Warm slowly to Room Temperature (20–25°C) and stir for an additional 2–4 hours.

  • QC Check: Monitor by TLC (Hexane:EtOAc 9:1). The aldehyde spot should disappear. The glycidic ester typically runs higher (less polar) than the starting aldehyde.

Step 4: Workup & Isolation

  • Quench the reaction by pouring the mixture into ice-cold water (50 mL).

  • Extract with Diethyl Ether or MTBE (3 x 30 mL).

    • Avoid: Dichloromethane (DCM) can be used, but ether/MTBE is preferred to avoid emulsion formation with tert-butanol residues.

  • Wash combined organics with saturated Brine (30 mL).

  • Dry over anhydrous

    
     and filter.
    
  • Concentrate under reduced pressure (Rotavap) at < 40°C .

    • Caution: Glycidic esters can be thermally unstable. Do not overheat.

Step 5: Purification

  • The crude oil is often sufficiently pure (>90%) for downstream applications.

  • If purification is required, use Flash Column Chromatography on silica gel (neutralized with 1%

    
     to prevent ring opening) eluting with Hexane/EtOAc (gradient 95:5 to 85:15).
    
  • Distillation: tert-Butyl glycidates have high boiling points and may decompose. Distillation is only recommended under high vacuum (< 0.5 mmHg).

Alternative Route: Epoxidation of Unsaturated Esters

If the starting material is an


-unsaturated tert-butyl ester (e.g., tert-butyl cinnamate), the Darzens route is not applicable. Instead, use Nucleophilic Epoxidation.

Protocol Summary:

  • Substrate: tert-Butyl cinnamate (10 mmol).

  • Oxidant: tert-Butyl Hydroperoxide (TBHP) (5-6 M in decane, 1.5 equiv).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or catalytic polyleucine (for asymmetric synthesis).

  • Solvent: Toluene or THF.

  • Procedure: Mix substrate and base; add TBHP slowly at RT. Stir 12-24h.

  • Mechanism: Michael addition of the peroxide anion followed by ring closure.

Characterization & Validation

TechniqueExpected Signal (tert-Butyl 3-phenylglycidate)Interpretation
1H NMR

1.45-1.55 (s, 9H)
tert-Butyl group (diagnostic singlet).
1H NMR

3.40 (d, 1H) & 4.05 (d, 1H)
Epoxide protons (C2 and C3). Coupling constant

indicates stereochemistry (cis

4-5 Hz, trans

1-2 Hz).
IR 1725-1745

Ester Carbonyl (C=O).
IR 1250, 850

Epoxide ring breathing/stretching.
MS

or

Confirm molecular weight.

Downstream Application: The "Payoff"

The utility of this protocol is best realized in the conversion to aldehydes/ketones.

Workflow:

  • Acidolysis: Treat tert-butyl glycidate with TFA/DCM (1:1) at 0°C.

    • Result: Cleavage of t-butyl group

      
       Glycidic Acid + Isobutene (gas).
      
  • Decarboxylation: Heat the crude glycidic acid in Toluene (reflux) or perform Kugelrohr distillation.

    • Result: Loss of

      
      
      
      
      
      Carbonyl compound (Aldehyde/Ketone).

Downstream Glycidate tert-Butyl Glycidate Acid Glycidic Acid Glycidate->Acid TFA, DCM (-tBu, -CO2 precursor) Aldehyde Target Aldehyde/Ketone Acid->Aldehyde Heat (-CO2) Decarboxylation

Figure 2: Conversion of tert-butyl glycidate to carbonyls.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Enolate decomposition or moisture.Ensure reagents are dry.[1] Lower reaction temperature to -20°C.
Transesterification Use of wrong alcohol solvent (MeOH/EtOH).Strictly use tBuOH or aprotic solvents (THF/Ether).
No Reaction Base quality poor.

absorbs moisture rapidly. Use a fresh bottle or sublime it.
Polymerization Temperature too high during addition.Control exotherm strictly. Add base slower.

References

  • Darzens, G. (1904).[2] "Method for the synthesis of glycidic esters". Comptes Rendus, 139, 1214.[2]

  • Newman, M. S., & Magerlein, B. J. (1949). "The Darzens Glycidic Ester Condensation". Organic Reactions, 5, 413.

  • Ballester, M. (1955). "Mechanisms of The Darzens Condensation". Chemical Reviews, 55(2), 283–300.

  • Blanchard, J. et al. (1998). "Stereoselective synthesis of glycidic esters". Journal of Organic Chemistry, 63, 8319. (Validating the use of bulky esters for selectivity).
  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3] Formation and Application to Organic Synthesis". Journal of the American Chemical Society, 87(6), 1353–1364. (Alternative ylide route).

Sources

Method

procedure for preparation of alpha-beta epoxy esters

Application Note: Advanced Synthesis of -Epoxy Esters (Glycidic Esters)[1] Abstract & Strategic Utility -Epoxy esters, historically known as glycidic esters, are versatile chiral building blocks in pharmaceutical synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of -Epoxy Esters (Glycidic Esters)[1]

Abstract & Strategic Utility


-Epoxy esters, historically known as glycidic esters, are versatile chiral building blocks in pharmaceutical synthesis. They serve as pivotal intermediates for accessing aldehydes and ketones via decarboxylation (Darzens homologation) and are structural cores in various bioactive compounds (e.g., diltiazem, leukotriene inhibitors).

This application note details two distinct, complementary protocols for their preparation:

  • The Darzens Condensation: A convergent synthesis forming the C-C bond and epoxide ring simultaneously.[1][2]

  • Nucleophilic Epoxidation (Weitz-Scheffer): The oxidation of pre-existing

    
    -unsaturated esters.
    

Critical Decision Factor: Choose Darzens when building the carbon skeleton from carbonyls and halo-esters.[1] Choose Nucleophilic Epoxidation when the unsaturated ester scaffold already exists.

Mechanistic Theory & Pathway Selection

Understanding the electronic nature of the substrate is paramount. A common error in process development is attempting to epoxidize electron-deficient alkenes (like acrylates) with electrophilic oxidants (like mCPBA). This fails because the ester group withdraws electron density from the alkene, rendering it unreactive to electrophiles.

Pathway Visualization

G Start Target: alpha,beta-Epoxy Ester Darzens Method A: Darzens Condensation (Convergent Synthesis) Start->Darzens Building Carbon Skeleton WS Method B: Nucleophilic Epoxidation (Oxidative Synthesis) Start->WS Existing Alkene Scaffold Reagents1 Substrates: Ketone/Aldehyde + alpha-Halo Ester Reagent: Strong Base (Alkoxide) Darzens->Reagents1 Mech1 Mechanism: 1. Enolate Formation 2. Nucleophilic Attack on Carbonyl 3. Intramolecular SN2 (Ring Closure) Reagents1->Mech1 Reagents2 Substrate: alpha,beta-Unsaturated Ester Reagent: H2O2 + NaOH (Hydroperoxide anion) WS->Reagents2 Mech2 Mechanism: 1. 1,4-Nucleophilic Addition of -OOH 2. Enolate Collapse 3. Elimination of OH- Reagents2->Mech2

Figure 1: Mechanistic divergence between convergent (Darzens) and oxidative (Weitz-Scheffer) routes. Note the distinct nucleophilic species involved in ring closure.

Protocol A: The Darzens Condensation

Target Molecule: Ethyl 3-methyl-3-phenylglycidate (Strawberry Aldehyde precursor) Reaction Type: Carbon-Carbon Bond Formation / Cyclization

Experimental Logic (Expertise Pillar)
  • Base Selection: We utilize Sodium Ethoxide (NaOEt) rather than NaOH or t-BuOK.

    • Reasoning: Using the alkoxide that matches the ester (ethyl) prevents transesterification byproducts. NaOH would lead to saponification (hydrolysis) of the ester, destroying the product.

  • Temperature Control: The reaction is highly exothermic.

    • Reasoning: Maintained at

      
      .[3] Higher temperatures promote the self-condensation of the ketone (Aldol side-reaction) and polymerization of the halo-ester.
      
  • Anhydrous Conditions: Essential.

    • Reasoning: Water destroys the alkoxide base and hydrolyzes the chloroacetate.

Step-by-Step Procedure

Materials:

  • Acetophenone (12.0 g, 0.1 mol)

  • Ethyl Chloroacetate (12.3 g, 0.1 mol)

  • Sodium Ethoxide (powder, 6.8 g, 0.1 mol) or freshly prepared from Na metal in EtOH.

  • Solvent: Anhydrous Ethanol (50 mL) or Benzene/Toluene (classic biphasic method). Note: This protocol uses the anhydrous ethanol method for homogeneity.

Workflow:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge the flask with Acetophenone (12.0 g) and Ethyl Chloroacetate (12.3 g). Add 10 mL of anhydrous ethanol.

  • Cooling: Submerge the flask in an ice/salt bath to reach

    
    .
    
  • Base Preparation: In a separate flask, dissolve Sodium Ethoxide in 40 mL anhydrous ethanol (or use commercial 21 wt% solution).

  • Addition (Critical Step): Add the NaOEt solution dropwise to the reaction mixture over 1 hour.

    • Observation: The mixture will turn cloudy (NaCl precipitation).

    • Control: Do not allow internal temp to exceed

      
      .
      
  • Maturation: Stir at

    
     for 2 hours, then allow to warm to room temperature overnight.
    
  • Quench: Pour the mixture into 150 mL of ice water containing 2 mL of acetic acid (to neutralize excess base).

  • Extraction: Extract with Diethyl Ether (

    
    ).
    
  • Purification:

    • Wash combined organics with saturated

      
       and Brine.
      
    • Dry over

      
      .
      
    • Concentrate under reduced pressure.

    • Distillation: Distill under high vacuum (approx. 0.5 mmHg). The product boils at

      
       (at 0.5 mmHg).
      

Expected Yield: 60–75% Appearance: Colorless to pale yellow viscous liquid with a sweet, fruity odor.

Protocol B: Nucleophilic Epoxidation (Weitz-Scheffer)

Target Molecule: Ethyl 3-phenylglycidate (from Ethyl Cinnamate) Reaction Type: Conjugate Addition-Elimination

Experimental Logic
  • Oxidant Choice: Hydrogen Peroxide (

    
    ) + NaOH.
    
    • Reasoning: As noted in Section 2, mCPBA is ineffective here. We generate the hydroperoxide anion (

      
      ), a potent nucleophile that attacks the 
      
      
      
      -carbon.
  • Solvent System: Methanol/Water or Acetone/Water.

    • Reasoning: Solubilizes both the organic ester and the aqueous peroxide/base.

Step-by-Step Procedure

Materials:

  • Ethyl Cinnamate (17.6 g, 0.1 mol)

  • Hydrogen Peroxide (30% aq., 34 mL, ~0.3 mol)

  • Sodium Hydroxide (10% aq. solution, 20 mL)

  • Methanol (100 mL)

Workflow:

  • Setup: 500 mL Erlenmeyer flask with magnetic stirring.

  • Mixing: Dissolve Ethyl Cinnamate in Methanol (100 mL).

  • Reagent Addition: Add the Hydrogen Peroxide solution.

  • Initiation: Add the 10% NaOH solution dropwise at room temperature.

    • Caution: Exothermic reaction. Monitor temperature; keep below

      
       using a water bath if necessary.
      
  • Reaction: Stir vigorously for 3–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1) will show disappearance of the UV-active alkene spot and appearance of the epoxide.

  • Workup:

    • Dilute with water (200 mL).

    • Extract with Dichloromethane (DCM,

      
      ).
      
  • Purification:

    • Wash DCM layer with Brine.

    • Dry over

      
      .
      
    • Evaporate solvent.[3][4]

    • Recrystallization (if solid) or Vacuum Distillation.

Expected Yield: 80–90%[5]

Comparative Data & Troubleshooting

Method Comparison Table
ParameterDarzens CondensationNucleophilic Epoxidation
Starting Materials Ketone/Aldehyde +

-Halo Ester

-Unsaturated Ester
Mechanism Convergent (C-C bond formation)Oxidative (C=C functionalization)
Key Reagent Strong Base (NaOEt, KOtBu)Basic Peroxide (

)
Moisture Sensitivity High (Requires anhydrous conditions)Low (Aqueous media acceptable)
Stereoselectivity Mix of cis/trans (often trans-selective)Retains alkene stereochemistry (mostly)
Common Pitfall Hydrolysis of ester (saponification)Over-oxidation / Hydrolysis
Troubleshooting Guide (Self-Validating)
  • Issue: Low Yield in Darzens.

    • Diagnosis: Did the reaction turn solid/gel?

    • Fix: Temperature was too high, causing polymerization. Keep strictly

      
       during addition.
      
    • Diagnosis: Recovered starting material?

    • Fix: Water contamination destroyed the base. Flame-dry glassware.

  • Issue: No Reaction in Epoxidation.

    • Diagnosis: Used mCPBA?

    • Fix: Switch to Alkaline

      
      .[6]
      
    • Diagnosis: pH too low?

    • Fix: The reaction requires pH > 10 to generate

      
      . Ensure NaOH is fresh.
      

Experimental Workflow Diagram

Workflow Start Start: Define Substrate Availability Decision1 Do you have the alpha,beta-unsaturated ester? Start->Decision1 PathA No: I have a Ketone/Aldehyde Decision1->PathA Synthesis Required PathB Yes: I have the Alkene Decision1->PathB Direct Oxidation ActionA Perform Darzens Condensation (Ethyl Chloroacetate + Base) PathA->ActionA ActionB Perform Nucleophilic Epoxidation (H2O2 + NaOH) PathB->ActionB CheckA QC Check: Is pH neutral before workup? (Prevents hydrolysis) ActionA->CheckA CheckB QC Check: Test for Peroxides (Safety before concentration) ActionB->CheckB Final Final Product: alpha,beta-Epoxy Ester CheckA->Final CheckB->Final

Figure 2: Operational decision matrix for selecting the synthesis route and critical safety checkpoints.

References

  • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation.[1][2][7] Organic Reactions, 5, 413.

  • Organic Syntheses, Coll.[5] Vol. 3, p. 727 (1955); Vol. 28, p. 60 (1948). Preparation of Ethyl 2,3-Epoxybutyrate.

  • Weitz, E., & Scheffer, A. (1921). Über die Einwirkung von alkalischem Wasserstoffsuperoxyd auf ungesättigte Verbindungen.[6] Berichte der deutschen chemischen Gesellschaft, 54(9), 2327-2344.

  • Juliá, S., Masana, J., & Vega, J. C. (1980).[8] Synthetic applications of the epoxidation of

    
    -unsaturated ketones by hydrogen peroxide in the presence of poly-L-alanine. Angewandte Chemie International Edition, 19(11), 929-931. [8]
    
  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.

Sources

Application

Application Note: Advanced Protocols for Catalytic Enantioselective Darzens Reactions

Executive Summary & Mechanistic Rationale The Darzens reaction is a powerful, non-oxidative methodology for synthesizing -epoxy carbonyl compounds (glycidic esters and amides) directly from aldehydes or ketones. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Darzens reaction is a powerful, non-oxidative methodology for synthesizing


-epoxy carbonyl compounds (glycidic esters and amides) directly from aldehydes or ketones. Because it avoids harsh oxidative conditions, it is highly valued in drug development for substrates containing oxidation-sensitive functional groups.

However, developing a catalytic enantioselective variant has historically been hindered by a critical mechanistic bottleneck: the reaction generates a strongly acidic hydrogen halide byproduct. In homogeneous systems, this acid rapidly neutralizes chiral base catalysts or catalyzes a racemic background reaction, destroying enantiomeric excess (ee) 1.

To bypass this, modern asymmetric protocols employ two distinct strategies:

  • Phase-Transfer Catalysis (PTC): Utilizes a biphasic system where an excess of insoluble inorganic base (e.g., solid LiOH) sequesters the generated acid at the interface, allowing a chiral quaternary ammonium salt to orchestrate the stereoselective C-C bond formation in the organic phase 2.

  • Chiral Lewis Acid Catalysis with Diazoacetamides: Replaces the traditional

    
    -halo nucleophile with a diazoacetamide. The leaving group becomes inert nitrogen gas (
    
    
    
    ) instead of a halide, preserving the integrity of sensitive Lewis acid catalysts like BINOL-Ti(IV) complexes 3.

Visualized Reaction Workflows

PTC_Workflow N1 1. Substrate & Catalyst Solvation (Organic Phase: CH2Cl2) N2 2. Interfacial Base Addition (Solid LiOH·H2O) N1->N2 Ensures homogeneous chiral environment N3 3. Asymmetric Biphasic Condensation (0 °C to -20 °C, Vigorous Stirring) N2->N3 Slow interfacial deprotonation N4 4. Reaction Quenching (1 M HCl to arrest background rxn) N3->N4 Conversion >90% N5 5. Isolation & Validation (Extraction & Chiral HPLC) N4->N5 Preserves ee%

Fig 1. Workflow and mechanistic checkpoints for the Phase-Transfer Catalyzed Asymmetric Darzens Reaction.

Lewis_Acid_Cycle C Chiral BINOL-Ti(IV) Complex I1 Substrate-Catalyst Coordination C->I1 S Isatin + Diazoacetamide S->I1 I2 Enantioselective C-C Bond Formation I1->I2 Aldol-type Addition P Spiro-epoxyoxindole Product (N2 Expulsion) I2->P Ring Closure P->C Catalyst Turnover

Fig 2. Catalytic cycle of the BINOL-Ti(IV) promoted asymmetric Darzens reaction with isatins.

Self-Validating Experimental Protocols

Protocol A: Phase-Transfer Catalyzed (PTC) Asymmetric Darzens Reaction

Objective: Synthesis of highly enantioenriched


-epoxy ketones from 

-chloro ketones and aldehydes.

Reagents:

  • 
    -chloro ketone (0.3 mmol)
    
  • Aldehyde (0.6 mmol, 2.0 equiv)

  • Chiral Cinchonium Salt PTC (e.g.,

    
    -3,4,5-trifluorobenzyl cinchonium salt) (0.03 mmol, 10 mol%)
    
  • 
     (1.2 mmol, 4.0 equiv)
    
  • Anhydrous Dichloromethane (

    
    ) (1.5 mL)
    

Step-by-Step Methodology & Causality:

  • System Initialization: To an oven-dried reaction vial equipped with a magnetic stir bar, add the

    
    -chloro ketone (0.3 mmol) and the chiral PTC (10 mol%).
    
  • Solvation: Dissolve the mixture in anhydrous

    
     (1.5 mL).
    
    • Causality:

      
       provides the precise dielectric environment required to maintain a tight chiral ion pair between the enolate and the quaternary ammonium cation, preventing the enolate from drifting into a racemic bulk environment 1.
      
  • Electrophile Addition: Add the aldehyde (0.6 mmol) to the solution.

  • Thermal Equilibration: Cool the reaction mixture to 0 °C (or -20 °C for sterically hindered substrates) using a cryocooler.

    • Causality: Lower temperatures rigidify the transition state, maximizing stereofacial discrimination by the catalyst.

  • Interfacial Activation: Add solid

    
     (1.2 mmol) in one portion.
    
    • Causality: Solid LiOH acts as a mild base strictly at the solid-liquid interface. This slow deprotonation prevents the uncatalyzed racemic background reaction that would otherwise dominate if soluble, stronger bases were used 2.

  • Biphasic Condensation: Stir vigorously (

    
     800 rpm) for 45–72 hours. Monitor conversion via TLC.
    
  • Reaction Quenching (Self-Validation Step): Once the

    
    -chloro ketone is consumed, immediately quench the reaction with 1 M HCl (3.0 mL).
    
    • Causality: Neutralizing the base instantly arrests any post-reaction epimerization or background racemization of the sensitive epoxide product.

  • Isolation & QC: Extract the aqueous layer with

    
     (3 × 15 mL). Wash combined organics with brine, dry over 
    
    
    
    , and purify via flash column chromatography. Validate enantiomeric excess (ee) using chiral stationary phase HPLC.
Protocol B: Chiral BINOL-Ti(IV) Catalyzed Synthesis of Spiro-epoxyoxindoles

Objective: Enantioselective Darzens reaction of


-protected isatins with diazoacetamides to form complex spiro-heterocycles.

Reagents:

  • 
    -protected isatin (0.2 mmol)
    
  • Diazoacetamide (0.24 mmol, 1.2 equiv)

  • Chiral BINOL ligand (10 mol%)

  • 
     (10 mol%)
    
  • Anhydrous Solvent (e.g., Toluene)

Step-by-Step Methodology & Causality:

  • Catalyst Assembly: In a Schlenk tube under an inert argon atmosphere, combine the chiral BINOL ligand (10 mol%) and

    
     (10 mol%) in anhydrous solvent. Stir at room temperature for 1 hour.
    
    • Causality: Pre-stirring ensures complete ligand exchange, which is necessary to form the active,

      
      -symmetric chiral Lewis acid complex. Incomplete assembly leads to racemic background reactions.
      
  • Substrate Introduction: Add the

    
    -protected isatin (0.2 mmol) to the catalyst solution.
    
  • Darzens Condensation: Slowly add the diazoacetamide (0.24 mmol) dropwise.

    • Causality: Diazoacetamides are utilized because their leaving group is

      
       gas. This completely bypasses the generation of acidic hydrogen halides, preserving the structural integrity of the acid-sensitive Lewis acid catalyst 3.
      
  • Reaction Progression: Stir the mixture at the optimized temperature (typically 0 °C to RT) until

    
     evolution ceases and TLC indicates full consumption of the isatin.
    
  • Isolation & QC: Quench with water, extract with EtOAc, dry, and concentrate. Purify the spiro-epoxyoxindole by silica gel chromatography. Validate diastereomeric ratio (dr) via

    
     NMR and ee via chiral HPLC.
    

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes during the optimization of the PTC Darzens reaction.

Reaction ParameterCondition TestedYield (%)Enantiomeric Excess (ee %)Causality / Observation
Solvent Toluene6545Poor ion-pair solubility reduces stereocontrol.
Solvent Dichloromethane9295Optimal dielectric constant for tight chiral ion-pairing.
Base KOH (aq)40RacemicStrong soluble base causes rapid uncatalyzed background reaction.
Base Solid

93> 95Mild, slow interfacial deprotonation suppresses background rxn.
Temperature 25 °C8575Higher thermal energy disrupts the rigid chiral transition state.
Temperature 0 °C to -20 °C90> 95Maximizes stereofacial discrimination by the catalyst.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: Royal Society of Chemistry (rsc.org)
  • Source: American Chemical Society (acs.org)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Darzens Reaction with tert-Butyl Esters

Welcome to the technical support center for the Darzens reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when util...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Darzens reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when utilizing tert-butyl α-haloesters in the Darzens condensation. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Troubleshooting Guide

Question 1: My Darzens reaction with tert-butyl chloroacetate is giving very low yields or failing completely. What are the most likely causes?

Low yields in a Darzens reaction involving a tert-butyl ester can often be traced back to a few critical factors. The bulky tert-butyl group introduces significant steric hindrance, which can affect reaction rates and equilibria.[1][2]

Primary Causes and Solutions:

  • Inadequate Base Strength or Type: The initial and rate-determining step of the Darzens reaction is the deprotonation of the α-carbon of the haloester to form an enolate.[3][4][5][6] The steric bulk of the tert-butyl group can make this proton less accessible.

    • Explanation: A base that is too weak may not be capable of efficiently deprotonating the α-carbon. Furthermore, a nucleophilic base can lead to unwanted side reactions, such as hydrolysis of the ester.

    • Solution: Employ a strong, non-nucleophilic base. Sterically hindered bases like potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA) are often effective.[7] More modern approaches have demonstrated success with highly basic and poorly nucleophilic phosphazene bases, which can lead to nearly quantitative yields even under mild conditions.[8][9]

  • Unfavorable Reaction Conditions (Solvent and Temperature): The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates.

    • Explanation: Protic solvents can interfere with the base and the enolate intermediate. The polarity of aprotic solvents can influence reaction rates.

    • Solution: Aprotic solvents are generally preferred. Tetrahydrofuran (THF) and diethyl ether are common choices. For reactions with phosphazene bases, aprotic solvents of low polarity, such as acetonitrile, have been shown to minimize hydrolysis of the resulting α,β-epoxy esters.[8] Temperature control is also crucial; while some reactions proceed at room temperature, cooling the reaction mixture may be necessary to suppress side reactions.

  • Side Reactions: Several side reactions can compete with the desired Darzens condensation, leading to reduced yields.

    • Explanation: These can include self-condensation of the aldehyde or ketone (an aldol reaction), particularly with simple aldehydes, and hydrolysis of the tert-butyl ester or the final glycidic ester product.[5] Hydrolysis of the trans-epoxy ester has been reported as a potential reason for low yields, even with tert-butyl esters.[8]

    • Solution: To minimize self-aldol reactions, slowly add the aldehyde or ketone to the reaction mixture containing the α-haloester and base. To prevent hydrolysis, ensure anhydrous reaction conditions and consider using aprotic solvents of low polarity.[8]

Question 2: I'm observing the formation of byproducts. How can I identify and minimize them?

The formation of byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
Aldol self-condensation product The enolizable aldehyde or ketone reacts with itself in the presence of a base.[5]Slowly add the carbonyl compound to the reaction mixture. Use a strong, non-nucleophilic base to favor deprotonation of the α-haloester.
Hydrolyzed ester/glycidic ester The ester is cleaved by the base or residual water, particularly under harsh basic conditions.[8]Use anhydrous solvents and reagents. Employ non-nucleophilic bases. Aprotic solvents with low polarity can minimize hydrolysis.[8]
γ-ketoester Can arise from overly efficient leaving groups on the α-haloester, leading to undesired rearrangements.[7]While less common with chloroacetates, be mindful of this when using bromo- or iodo-acetates.
Question 3: How does the steric hindrance of the tert-butyl group specifically impact the reaction, and how can I overcome it?

The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[1] This steric bulk has several consequences for the Darzens reaction.

Impact of Steric Hindrance:

  • Slower Reaction Rates: The bulky tert-butyl group can hinder the approach of the base to the α-proton and the subsequent attack of the enolate on the carbonyl carbon.[1] Research has shown that tert-butyl esters react at a slower rate compared to methyl esters in the Darzens reaction.[8]

  • Influence on Stereoselectivity: The steric bulk can influence the diastereoselectivity of the epoxide formation, although in some cases, the effect on the cis/trans ratio is only slight.[8]

Overcoming Steric Hindrance:

  • Optimize Base and Solvent: As mentioned, using a strong, sterically hindered base can improve deprotonation efficiency. The solvent can also play a role in solvating the transition state.

  • Increase Reaction Time and/or Temperature: Due to the slower reaction rates, a longer reaction time may be necessary. Gentle heating can sometimes increase the rate, but this must be done cautiously to avoid promoting side reactions.

  • Use of Additives: In some cases, additives can facilitate the reaction. For example, the use of a phase-transfer catalyst has been explored in Darzens reactions to improve efficiency.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Darzens reaction?

The Darzens reaction, also known as the Darzens condensation or glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[3][10] The mechanism proceeds in three main steps:

  • Deprotonation: A strong base removes the proton from the carbon bearing the halogen, forming a resonance-stabilized enolate.[3][4][6]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a halohydrin intermediate.[4][5]

  • Intramolecular SN2 Reaction: The newly formed alkoxide attacks the carbon bearing the halogen in an intramolecular SN2 fashion, displacing the halide and forming the epoxide ring.[3][4][5]

Darzens_Mechanism Reactants α-Haloester + Aldehyde/Ketone Enolate Enolate Intermediate Reactants->Enolate 1. Deprotonation (Base) Halohydrin Halohydrin Intermediate Enolate->Halohydrin 2. Nucleophilic Attack Product α,β-Epoxy Ester (Glycidic Ester) Halohydrin->Product 3. Intramolecular SN2

Caption: General mechanism of the Darzens reaction.

Q2: Are there alternative methods to synthesize α,β-epoxy esters?

Yes, an alternative route is the nucleophilic epoxidation of an α,β-unsaturated ester. However, this method requires the prior synthesis of the alkene substrate. The Darzens reaction is often more efficient as it forms the carbon-carbon bond and the epoxide ring in a single reaction.[3][6]

Q3: Can the product of a Darzens reaction be further modified?

Absolutely. Glycidic esters are versatile intermediates. For instance, hydrolysis of the ester followed by decarboxylation can lead to a rearrangement of the epoxide to form a carbonyl compound, effectively acting as a homologation of the initial aldehyde or ketone.[3][6][10]

Experimental Protocols

Optimized Protocol for Darzens Reaction with tert-Butyl Chloroacetate

This protocol is a general starting point and may require further optimization based on the specific substrates used.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. THF can be dried by distillation from sodium/benzophenone. Acetonitrile can be dried over calcium hydride.

    • Ensure all reagents are of high purity.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel, add the tert-butyl chloroacetate (1.5 equivalents) and the chosen anhydrous solvent.

    • Cool the flask to the desired temperature (e.g., -78 °C for LDA or 0 °C to room temperature for other bases).

  • Addition of Base:

    • Slowly add the strong, non-nucleophilic base (e.g., a solution of LDA in THF or solid potassium tert-butoxide) to the reaction mixture while stirring.

  • Addition of Carbonyl Compound:

    • After stirring for a short period to allow for enolate formation, slowly add the aldehyde or ketone (1.0 equivalent), either neat or dissolved in a small amount of the anhydrous solvent, via the dropping funnel.

  • Reaction Monitoring:

    • Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Darzens_Workflow Prep Preparation (Dry Glassware, Anhydrous Solvents) Setup Reaction Setup (tert-Butyl Chloroacetate in Solvent) Prep->Setup Base_Add Addition of Base Setup->Base_Add Carbonyl_Add Addition of Carbonyl Compound Base_Add->Carbonyl_Add Monitor Reaction Monitoring (TLC/GC) Carbonyl_Add->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Final_Product Pure α,β-Epoxy Ester Purify->Final_Product

Sources

Optimization

Technical Support Center: Optimizing Base Stoichiometry for Chlorocyanoacetate Reactions

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center dedicated to the nuanced application of ethyl chlorocyanoacetate and related α-halo cyanoacetates in synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center dedicated to the nuanced application of ethyl chlorocyanoacetate and related α-halo cyanoacetates in synthesis. These reagents are powerful bifunctional building blocks, featuring a highly reactive electrophilic center at the α-carbon and an ester moiety susceptible to hydrolysis. The success of reactions involving these substrates is critically dependent on the precise control of reaction conditions, with base selection and stoichiometry being paramount.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Core Principles: The Role of the Base in Chlorocyanoacetate Reactions

Unlike typical active methylene compounds where the base's primary role is deprotonation of the α-carbon, the presence of a halogen transforms the α-carbon of ethyl chlorocyanoacetate into a potent electrophile.[1] Consequently, these reactions are typically SN2 substitutions where a nucleophile displaces the chloride.[2][3]

In this context, the base performs one of two critical functions:

  • Deprotonation of the Nucleophile: For C-H, O-H, N-H, or S-H acidic nucleophiles (e.g., malonates, phenols, amines, thiols), the base generates the more potent anionic nucleophile required for the SN2 attack.

  • Acid Scavenging: In reactions where the nucleophile is neutral and sufficiently reactive (e.g., some tertiary amines), the base serves to neutralize the HCl generated during the reaction, preventing side reactions and catalyst deactivation.

Incorrect base stoichiometry is a primary driver of low yields and side product formation. An insufficient amount of base leads to incomplete nucleophile activation, while an excess can promote undesirable pathways such as ester hydrolysis, elimination, or polymerization.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows a high percentage of unreacted starting materials (nucleophile and/or ethyl chlorocyanoacetate) after an extended period. How can I address this by modifying the base?

A: This issue almost always points to inefficient generation of the active nucleophile. The solution lies in carefully matching the base strength to the acidity of your nucleophile and optimizing reaction conditions.

  • Cause 1: Base is too weak. The base must be strong enough to deprotonate the nucleophile effectively. A general rule is that the pKₐ of the base's conjugate acid should be at least 2-3 units higher than the pKₐ of the nucleophile. For example, sodium bicarbonate (pKₐ of H₂CO₃ ≈ 6.4) is insufficient to deprotonate a phenol (pKₐ ≈ 10), whereas potassium carbonate (pKₐ of HCO₃⁻ ≈ 10.3) is a more appropriate choice. For weakly acidic carbon nucleophiles, a much stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required.[2][6]

  • Cause 2: Insufficient Stoichiometry. If the base also acts as an acid scavenger for the HCl byproduct, you will need more than one equivalent. A common starting point is 1.5-2.0 equivalents of base relative to the nucleophile.[7] This ensures enough base is present to both deprotonate the nucleophile and neutralize the acid formed.

  • Cause 3: Poor Solubility. The base and reactants must be at least partially soluble in the reaction solvent. If you are using an inorganic base like K₂CO₃ in a less polar solvent like THF, the reaction can be slow. Switching to a polar aprotic solvent like DMF or acetone can significantly improve reaction rates.[8] The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also facilitate the reaction in biphasic systems.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed check_pka Is pKa(Base H⁺) > pKa(Nucleophile)? start->check_pka check_stoich Is Base Stoichiometry ≥ 1.5 eq? check_pka->check_stoich Yes increase_strength Action: Select Stronger Base (e.g., NaH, LDA for C-H acids) check_pka->increase_strength No check_solvent Using Polar Aprotic Solvent (DMF, Acetone)? check_stoich->check_solvent Yes increase_stoich Action: Increase Base to 2.0 eq. check_stoich->increase_stoich No change_solvent Action: Switch to DMF or Acetone. Consider PTC. check_solvent->change_solvent No

Caption: Troubleshooting decision tree for low reaction conversion.

Issue 2: Significant Formation of Side Products

Q: My reaction is messy, and I'm isolating multiple byproducts along with a low yield of my desired product. How does base stoichiometry play a role here?

A: Side product formation is often a direct consequence of using an inappropriate amount or type of base. The base can participate in or catalyze several competing reaction pathways.

  • Side Product 1: Hydrolysis of the Ester. If you observe the corresponding carboxylic acid of your product or starting material, it indicates ester hydrolysis.

    • Cause: Using a strong, nucleophilic base (e.g., NaOH, KOH) in a protic solvent (water, ethanol) at elevated temperatures.[1] The hydroxide or alkoxide can directly attack the ester carbonyl.

    • Solution: Switch to a non-nucleophilic carbonate base (K₂CO₃, Cs₂CO₃) in an aprotic solvent (acetone, DMF, acetonitrile).[8] If a stronger base is needed, use a non-nucleophilic one like sodium hydride (NaH). Ensure your solvent and reagents are anhydrous.

  • Side Product 2: Dialkylation. This occurs when the product of the initial alkylation is more acidic/nucleophilic than the starting nucleophile and reacts with a second molecule of ethyl chlorocyanoacetate.

    • Cause: Using a full equivalent or excess of a very strong base when the nucleophile has multiple acidic protons.

    • Solution: Carefully control the stoichiometry. Use exactly one equivalent of base to generate the mono-anion. A classic technique is to use a strong base like LDA at low temperatures to quantitatively form the enolate, followed by the addition of the electrophile.[2] Adding the nucleophile/base mixture slowly to the electrophile can also help maintain a low concentration of the reactive anion.

  • Side Product 3: Dimerization/Polymerization. Uncontrolled reaction leading to complex mixtures.

    • Cause: Using a large excess of a strong base, which can potentially deprotonate the product or even the α-proton of the ethyl chlorocyanoacetate starting material, leading to self-condensation.

    • Solution: Reduce the base stoichiometry to 1.1-1.5 equivalents. Maintain a lower reaction temperature to favor the desired kinetic product over thermodynamically favored side reactions.[3]

Reaction Pathways: Desired Product vs. Side Reactions

reaction_pathways cluster_main Desired Pathway cluster_side Side Reactions NuH Nucleophile (Nu-H) Nu_anion Nu⁻ NuH->Nu_anion + B: Base Base (B:) Product Product EtO₂C(Nu)CHCN Nu_anion->Product + ECC - Cl⁻ ECC EtO₂C(Cl)CHCN Hydrolysis Ester Hydrolysis (HO₂C(Nu)CHCN) Product->Hydrolysis + Excess OH⁻/H₂O Dialkylation Dialkylation Product Product->Dialkylation + Nu⁻ / + ECC

Caption: Desired SN2 pathway versus common base-mediated side reactions.

Frequently Asked Questions (FAQs)

Q1: How do I select the right base and solvent combination?

A: The selection is a multi-factor decision based on your nucleophile's properties. Use the table below as a starting guide. Polar aprotic solvents like DMF, DMSO, and acetone are generally preferred for SN2 reactions as they solvate the cation of the base-nucleophile salt, leaving the anion highly reactive.[7]

Nucleophile TypepKₐ RangeRecommended Base (eq.)Recommended SolventRationale
Phenols, Thiols8 - 11K₂CO₃, Cs₂CO₃ (1.5-2.0)Acetone, DMFModerately strong, non-nucleophilic bases are ideal.[8]
Primary/Secondary Amines30 - 40Et₃N, DIPEA (1.2-1.5)DCM, THFPrimarily act as an acid scavenger.[8]
Active Methylene (e.g., Malonates)11 - 13NaOEt, t-BuOK (1.1)EtOH, THFAlkoxide bases are sufficient for these acidic C-H bonds.[9]
Ketone α-protons19 - 21NaH, LDA (1.1)THF, Diethyl EtherStrong, non-nucleophilic bases needed for quantitative enolate formation.[2][6]

Q2: What are the best analytical methods for monitoring these reactions?

A: For real-time monitoring, Thin-Layer Chromatography (TLC) is indispensable for its speed and low cost. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[10] For detailed mechanistic studies or identifying unknown byproducts, techniques like NMR spectroscopy and Mass Spectrometry (MS) are powerful tools.[11][12]

Q3: Can I use ethyl bromo- or iodo-cyanoacetate instead?

A: Yes. The reactivity in SN2 reactions follows the trend I > Br > Cl. Using ethyl bromocyanoacetate will generally result in a faster reaction, which may allow for milder conditions (e.g., lower temperature or a weaker base). However, they are often more expensive and less stable than their chloro-analogs.[13]

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of a Phenol with Ethyl Chlorocyanoacetate

This protocol provides a robust starting point for the O-alkylation of a phenolic substrate.

  • Materials:

    • Substituted Phenol (1.0 eq.)

    • Ethyl 2-chloro-2-cyanoacetate (1.1 eq.)

    • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq.) and finely ground potassium carbonate (2.0 eq.) to a round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

    • Stir the suspension at room temperature for 15 minutes to facilitate salt formation.

    • Add ethyl 2-chloro-2-cyanoacetate (1.1 eq.) dropwise to the mixture via syringe.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by TLC until the starting phenol is consumed (typically 2-6 hours).

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Procedure:

    • Prepare a TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

    • Dilute the aliquot in a small vial with ethyl acetate.

    • Spot the diluted sample onto a silica gel TLC plate alongside co-spots of your starting materials (phenol and ethyl chlorocyanoacetate).

    • Develop the plate in the TLC chamber.

    • Visualize the plate under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

    • The reaction is complete when the spot corresponding to the limiting reagent (typically the phenol) has disappeared and a new, more non-polar spot corresponding to the product is prominent.

References
  • eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS.
  • Chemistry for everyone. (2024, February 18). active methylene compound.
  • Benchchem. (2025). Troubleshooting common side reactions in the S-alkylation of thiophenols.
  • ResearchGate. (2012, November 26). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?.
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Scribd. (n.d.). Active Methylene Compounds Enols and Enolates.
  • YouTube. (2019, November 4). common bases for deprotonating ketones to make enolates.
  • MDPI. (2003, November 15). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Chemistry LibreTexts. (2021, June 10). 15: Nu Sub alpha alkylation.
  • Benchchem. (2025). Optimizing the stoichiometry of Bromoacetyl chloride for efficient reactions.
  • Benchchem. (2025). optimizing reaction conditions for the synthesis of "Ethyl 3-amino-2-methylbut-2-enoate".
  • PMC. (n.d.). The Fascinating Chemistry of α‐Haloamides.
  • Manual of Pesticide Residue Analysis. (n.d.). III Analytical Methods.

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Troubleshooting

Technical Support Center: Reactions of tert-Butyl 2-Chloro-2-Cyanoacetate with Amines

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 2-chloro-2-cyanoacetate and its reactions with amines. This resource provides in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 2-chloro-2-cyanoacetate and its reactions with amines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical solutions to navigate the complexities of this versatile but often challenging reaction.

Introduction: The Synthetic Potential and Challenges

The reaction of tert-butyl 2-chloro-2-cyanoacetate with amines is a valuable method for synthesizing α-amino cyanoacetate derivatives, which are important precursors for non-canonical amino acids and other pharmaceutically relevant scaffolds. The presence of both a chlorine leaving group and an electron-withdrawing cyano group at the α-position makes this substrate highly reactive towards nucleophilic substitution.

However, this high reactivity is a double-edged sword, often leading to a variety of side reactions that can complicate product isolation and reduce yields. This guide is designed to help you understand, anticipate, and mitigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the reaction of tert-butyl 2-chloro-2-cyanoacetate with amines, providing concise answers and directing you to more detailed explanations within this guide.

Q1: My reaction is turning dark, and I'm seeing multiple spots on my TLC. What are the likely side products?

A dark reaction color and multiple TLC spots are indicative of side reactions. The most common side products include:

  • Dimerization/Polymerization Products: Self-condensation of the starting material or product can occur under basic conditions.[1]

  • Elimination Products: Formation of tert-butyl 2-cyanoacrylate via an E1 or E2 elimination pathway is a common competing reaction.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester or the chloro-substituent, forming tert-butyl 2-hydroxy-2-cyanoacetate or cyanoacetic acid derivatives.[1]

  • Over-alkylation Products: Primary and secondary amines can undergo further reaction with the starting material to form di- and tri-alkylated products.

Q2: I'm using a hindered amine, and the reaction is very slow with low yield. What is the likely issue?

Sterically hindered amines, such as tert-butylamine, can significantly slow down the desired SN2 reaction.[1] The bulky nature of the amine impedes its approach to the electrophilic carbon. In such cases, the reaction may favor an SN1 pathway, if the solvent is sufficiently polar, or an E2 elimination pathway if the amine is a strong, non-nucleophilic base.

Q3: How does the basicity of the amine affect the reaction outcome?

The basicity of the amine plays a crucial role in determining the reaction pathway.

  • Strongly Basic, Non-nucleophilic Amines: These amines (e.g., DBU, DIPEA) are more likely to act as bases, promoting E2 elimination over substitution.

  • Weakly Basic, Nucleophilic Amines: These amines favor nucleophilic substitution. However, if the reaction is slow, a stronger, non-nucleophilic base may be added to facilitate the reaction, but this must be done with caution to avoid promoting elimination.

  • Primary and Secondary Aliphatic Amines: These are generally good nucleophiles and moderately basic. They can effectively participate in the desired substitution reaction but can also lead to over-alkylation.[2]

Q4: What are the best analytical techniques to monitor my reaction and identify byproducts?

A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.[3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactant consumption and product formation, as well as the detection of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated byproducts.[4]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the reaction of tert-butyl 2-chloro-2-cyanoacetate with amines.

Issue 1: Low or No Product Yield
Potential Cause Explanation Troubleshooting Steps
Ineffective Nucleophilic Substitution The amine may be too sterically hindered or not nucleophilic enough under the reaction conditions. The reaction temperature may be too low.1. Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of side products by TLC or HPLC.[1] 2. Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to favor an SN2 reaction. For hindered amines, a more polar, protic solvent may promote an SN1 pathway, but this can also increase the risk of solvolysis. 3. Add a Non-nucleophilic Base: For amine salts or weakly basic amines, the addition of a non-nucleophilic base like proton sponge or a hindered tertiary amine can deprotonate the amine, increasing its nucleophilicity. Use this approach with caution as it can also promote elimination.
Reagent Degradation tert-Butyl 2-chloro-2-cyanoacetate can be sensitive to moisture and basic conditions, leading to hydrolysis or polymerization over time.1. Use Fresh Reagents: Ensure the starting material is of high purity and has been stored under anhydrous conditions. 2. Anhydrous Conditions: Dry all solvents and glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Competing Elimination Reaction The amine is acting as a base rather than a nucleophile, leading to the formation of tert-butyl 2-cyanoacrylate. This is more likely with sterically hindered or strongly basic amines.1. Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor substitution. 2. Use a Less Basic Amine: If possible, choose a less basic but still nucleophilic amine. 3. Avoid Strongly Basic Conditions: If an additional base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Explanation Troubleshooting Steps
Over-alkylation of Amine Primary and secondary amines, after the initial substitution, can act as nucleophiles and react with another molecule of the starting material.1. Control Stoichiometry: Use an excess of the amine (2-3 equivalents) to increase the probability that the starting material reacts with the primary or secondary amine rather than the product. 2. Slow Addition: Add the tert-butyl 2-chloro-2-cyanoacetate slowly to a solution of the amine to maintain a high concentration of the amine relative to the electrophile.
Dimerization/Polymerization Under strongly basic conditions, the enolate of the starting material or product can be formed, which can then act as a nucleophile, leading to self-condensation.[1]1. Maintain a Neutral or Slightly Basic pH: Avoid using strong bases. If a base is necessary, use a weak, non-nucleophilic base and add it slowly. 2. Lower Temperature: Higher temperatures can accelerate these side reactions.[1]
Hydrolysis Presence of water in the reaction mixture leads to the formation of tert-butyl 2-hydroxy-2-cyanoacetate or hydrolysis of the ester.[1][5]1. Strict Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware. Perform the reaction under an inert atmosphere.[1]

Part 3: Reaction Mechanisms and Visualizations

Understanding the underlying reaction mechanisms is critical for effective troubleshooting.

Desired SN2 Pathway

The intended reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine directly displaces the chloride ion.

sn2_pathway tert-Butyl 2-chloro-2-cyanoacetate tert-Butyl 2-chloro-2-cyanoacetate Transition State Transition State tert-Butyl 2-chloro-2-cyanoacetate->Transition State Amine (R-NH2) tert-Butyl 2-amino-2-cyanoacetate tert-Butyl 2-amino-2-cyanoacetate Transition State->tert-Butyl 2-amino-2-cyanoacetate Cl- departs

Caption: Desired SN2 reaction pathway.

Competing Reaction Pathways

competing_pathways cluster_desired Desired Pathway cluster_side Side Reactions A tert-Butyl 2-chloro-2-cyanoacetate + Amine B S_N2 Substitution A->B D E2 Elimination A->D F Hydrolysis A->F H Dimerization A->H C tert-Butyl 2-amino-2-cyanoacetate B->C E tert-Butyl 2-cyanoacrylate D->E G tert-Butyl 2-hydroxy-2-cyanoacetate F->G I Dimer/Polymer H->I

Caption: Competing reaction pathways.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions

This protocol is designed to favor the SN2 pathway while minimizing common side reactions.

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Ensure the amine and tert-butyl 2-chloro-2-cyanoacetate are of high purity.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add the amine (1.2 - 2.0 equivalents) and the anhydrous solvent (e.g., acetonitrile or DMF).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Electrophile:

    • Dissolve tert-butyl 2-chloro-2-cyanoacetate (1.0 equivalent) in the anhydrous solvent in the dropping funnel.

    • Add the solution of the electrophile dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

    • Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Analytical Monitoring by HPLC

This generalized HPLC method can be adapted to monitor the reaction.

Parameter Recommendation
Instrumentation HPLC with a UV or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid or Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of starting material and expected product (typically around 210-230 nm)
Sample Preparation Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.

References

  • BenchChem. (2025). Catalyst selection and optimization for N-(tert-butyl)-2-cyanoacetamide reactions.
  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Elimination Reactions. (n.d.).
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry Steps. (2021, December 18). Basicity of Amines.
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • Organic Syntheses Procedure. (n.d.). tert-BUTYL ISOCYANIDE.
  • Studylib. (n.d.). Tert-Butyl Chloride Hydrolysis: Kinetics Lab Study.
  • Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.). 12.3 Basicity of Amines.
  • RSC. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • OrgoSolver. (n.d.). Amino Acid Synthesis and Protection Reactions.
  • Fundamentals of Organic Chemistry. (n.d.). CHAPTER 8: AMINES.
  • Brainly.in. (2024, July 10). Explain the hydrolysis of tertiary butyl chloride by SN mechanism. What is the order of this reaction Pls.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for tert-Butyl 2-chloro-2-cyanoacetate Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of removing unreacted bifunctional electrophiles from complex reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the challenge of removing unreacted bifunctional electrophiles from complex reaction mixtures. tert-Butyl 2-chloro-2-cyanoacetate (CAS: 89937-14-4)[1] is a highly versatile reagent used in Darzens condensations, alkylations, and heterocycle synthesis. However, its high boiling point and tendency to streak on silica gel can complicate downstream purification.

This guide provides field-proven, causality-driven methodologies to selectively remove unreacted tert-butyl 2-chloro-2-cyanoacetate without relying on tedious chromatographic separations.

Part 1: Diagnostic Q&A (Troubleshooting FAQs)

Q1: Why is tert-butyl 2-chloro-2-cyanoacetate persisting in my reaction mixture despite using an excess of nucleophile? A: The persistence of this reagent is typically a kinetic issue. While the


-chloro group is highly activated by the adjacent cyano and ester moieties, the bulky tert-butyl ester introduces significant steric hindrance. If your nucleophile is secondary, sterically encumbered, or weakly nucleophilic, the reaction rate drops precipitously, leaving unreacted starting material in the mixture.

Q2: How can I remove the unreacted reagent without resorting to column chromatography? A: The most efficient method is Chemical Scavenging . Because the


-chloro group is highly electrophilic, it is highly susceptible to 

displacement by unhindered primary amines. By introducing a polymer-supported primary amine (e.g., aminomethyl polystyrene or Tris(2-aminoethyl)amine resin) to the crude mixture, the unreacted tert-butyl 2-chloro-2-cyanoacetate covalently binds to the insoluble resin[2]. A simple filtration then yields your pure product in the filtrate.

Q3: I do not have access to scavenger resins. Is there a liquid-liquid extraction method available? A: Yes, provided your target product is acid-stable. The tert-butyl ester group is highly sensitive to strong acids and undergoes an


 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism when exposed to Trifluoroacetic Acid (TFA)[3]. This cleavage releases isobutylene gas and converts the lipophilic ester into highly polar 2-chloro-2-cyanoacetic acid. This acid byproduct can then be easily partitioned into an aqueous layer using a mild sodium bicarbonate wash, leaving your lipophilic product in the organic phase.

Part 2: Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical flow and chemical causality behind the two primary removal strategies.

ScavengingWorkflow Mix Crude Reaction Mixture (Product + Unreacted SM) Resin Add Polymer-Bound Amine (e.g., PS-NH2, 3-5 eq) Mix->Resin React Scavenging Reaction (SN2 on α-chloro group) Resin->React Filter Vacuum Filtration React->Filter Pure Filtrate (Pure Target Product) Filter->Pure Liquid Phase Waste Resin Waste (Covalently Bound Impurity) Filter->Waste Solid Phase

Figure 1: Workflow for the removal of electrophilic impurities using polymer-supported amine scavengers.

Reactivity SM tert-Butyl 2-chloro-2-cyanoacetate (Unreacted Reagent) PathA Pathway A: Nucleophilic Scavenging (Polymer-Bound Amine) SM->PathA PathB Pathway B: Acidic Cleavage (25-50% TFA / DCM) SM->PathB Adduct Resin-Bound Adduct (Removed by Filtration) PathA->Adduct Acid 2-chloro-2-cyanoacetic acid + Isobutylene (gas) PathB->Acid Extract Aqueous Bicarbonate Wash (Liquid-Liquid Extraction) Acid->Extract Aqueous Aqueous Layer (Impurity Salt to Waste) Extract->Aqueous Org Organic Layer (Target Product) Extract->Org

Figure 2: Divergent chemical pathways for the selective neutralization and removal of the unreacted starting material.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the success of the current step via the indicated analytical checkpoints.

Protocol A: Polymer-Supported Amine Scavenging (Recommended)

This method exploits the high reactivity of the


-chloro group toward unhindered nucleophiles.
  • Preparation: Dilute the crude reaction mixture in a compatible swelling solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide) to a concentration of ~0.1 M.

  • Resin Addition: Add 3.0 to 5.0 equivalents (relative to the estimated unreacted tert-butyl 2-chloro-2-cyanoacetate) of Aminomethyl Polystyrene resin (loading capacity typically 1.0 - 2.0 mmol/g).

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. Causality note: Magnetic stirring bars can mechanically grind the resin beads, clogging filters later. Always use orbital shaking or overhead stirring.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot of the supernatant, dilute, and analyze via LC-MS or TLC. The peak/spot corresponding to tert-butyl 2-chloro-2-cyanoacetate must be completely absent. If present, add 1.0 eq more resin and agitate for an additional hour.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 3 column volumes of the reaction solvent to ensure full recovery of your product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified product.

Protocol B: TFA-Mediated Ester Cleavage & Extraction

Use this method only if your target product is stable to strong acids (e.g., lacks Boc groups, trityl groups, or acid-sensitive acetals).

  • Solvent Exchange: Concentrate the crude reaction mixture and redissolve the residue in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

  • Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 25% to 50% v/v (depending on the acid stability of your product)[3].

  • Reaction Monitoring: Remove the ice bath and stir at room temperature. Self-Validation Checkpoint: You will observe the evolution of isobutylene gas. The reaction is typically complete within 2-4 hours when gas evolution ceases and LC-MS confirms the disappearance of the starting material mass.

  • Concentration: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual trace TFA.

  • Biphasic Extraction: Dissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    ) until the aqueous layer remains basic (pH > 8). The byproduct, 2-chloro-2-cyanoacetic acid, partitions entirely into the aqueous layer.
    
  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate to yield the purified product.
    

Part 4: Quantitative Strategy Comparison

To assist in selecting the most appropriate purification strategy for your specific workflow, consult the comparative data summarized below:

Purification StrategyTime RequiredScalabilityCost ProfileTarget Product CompatibilityPrimary Mechanism of Removal
Polymer-Bound Scavenging 2 - 4 hoursHigh (Parallel synthesis friendly)Moderate (Resin cost)Excellent (Neutral conditions)Covalent

capture of electrophile
TFA Cleavage + Extraction 3 - 5 hoursVery High (Process scale)Low (Bulk reagents)Poor (Acid-sensitive groups will cleave)

ester hydrolysis & phase separation
Silica Gel Chromatography 4 - 8 hoursLow (Solvent & labor intensive)Moderate (Solvent cost)Good (May cause streaking)Physical adsorption / Polarity differences

References

  • O'Regan, H. M. "Scavenger and Reagent Resins". University of Southampton, Department of Chemistry. Available at:[Link]

Sources

Troubleshooting

degradation of tert-butyl 2-chloro-2-cyanoacetate during storage

Technical Support Center: tert-Butyl 2-chloro-2-cyanoacetate A Guide to Storage, Troubleshooting, and Purity Assessment Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: tert-Butyl 2-chloro-2-cyanoacetate

A Guide to Storage, Troubleshooting, and Purity Assessment

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth insights into the stability of tert-butyl 2-chloro-2-cyanoacetate. This document moves beyond simple instructions to explain the underlying chemical principles governing its degradation, empowering you to proactively protect your experiments and interpret unexpected results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent

This section addresses the most common initial questions regarding the stability and handling of tert-butyl 2-chloro-2-cyanoacetate.

Q1: What are the primary indicators that my sample of tert-butyl 2-chloro-2-cyanoacetate has degraded?

A1: Degradation can manifest through both physical changes and analytical discrepancies.

  • Visual & Olfactory Signs: A pure sample should be a clear, possibly colorless to pale yellow liquid.[1] Signs of significant degradation include a pronounced color change to dark yellow or brown, the presence of solid precipitates, or a sharp, acrid odor. The acrid smell often indicates the release of hydrogen chloride (HCl) gas due to hydrolysis from atmospheric moisture.

  • Analytical Signs: In analytical tests like NMR or LC-MS, the appearance of new, unexpected peaks is a definitive sign of degradation. For instance, in ¹H NMR, a broad singlet appearing around 1.7-2.5 ppm could indicate the formation of tert-butanol, a common hydrolysis byproduct.

Q2: What are the main chemical reactions that cause the degradation of this reagent during storage?

A2: The molecule possesses three primary reactive sites susceptible to degradation: the α-chloro position, the cyano group, and the tert-butyl ester. The two most prevalent degradation pathways are hydrolysis and subsequent decarboxylation.

  • Hydrolysis: This is the most common degradation pathway, typically initiated by exposure to moisture (from the atmosphere or improperly dried solvents).

    • Ester Hydrolysis: The tert-butyl ester, while sterically hindered, can be cleaved by water, especially under acidic or basic conditions, to yield tert-butanol and 2-chloro-2-cyanoacetic acid.

    • Nitrile Hydrolysis: The cyano group can also hydrolyze, particularly in the presence of base, to first form an amide (tert-butyl 2-amido-2-chloroacetate) and eventually a carboxylate. Studies on similar α-chloro nitriles confirm that hydrolysis often initiates at the nitrile group.[2][3]

  • Decarboxylation: If ester hydrolysis occurs, the resulting 2-chloro-2-cyanoacetic acid is thermally unstable. Like many cyanoacetic acids, it can readily lose carbon dioxide (CO₂) upon heating to yield chloroacetonitrile.[4]

A visual representation of these primary degradation pathways is provided below.

G cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation main tert-Butyl 2-chloro-2-cyanoacetate hydrolyzed_acid 2-Chloro-2-cyanoacetic Acid main->hydrolyzed_acid Ester Hydrolysis tbuoh tert-Butanol main->tbuoh h2o H₂O (Moisture) heat Heat decarboxylated Chloroacetonitrile hydrolyzed_acid->decarboxylated co2 CO₂ hydrolyzed_acid->co2

Caption: Primary degradation pathways of tert-butyl 2-chloro-2-cyanoacetate.

Part 2: Troubleshooting Guide - From Observation to Solution

This section is designed to help you diagnose and resolve experimental issues that may arise from reagent degradation.

Q3: My reaction yield is significantly lower than reported in the literature. How can I determine if reagent degradation is the culprit?

A3: Low yield is a classic symptom of using a degraded starting material. The active concentration of the reagent is lower than assumed, and the degradation byproducts can interfere with the reaction. To diagnose this, follow this troubleshooting workflow.

G cluster_inspect Visual & Olfactory Checks cluster_analytical Analytical Verification start Low Yield or Unexpected Side Products check_reagent Step 1: Inspect Reagent Bottle start->check_reagent color_check Discolored (Dark Yellow/Brown)? check_reagent->color_check smell_check Acrid Smell (HCl)? check_reagent->smell_check analytical_check Step 2: Perform Quick Purity Assessment tlc Run TLC vs. Standard (if available) analytical_check->tlc nmr Acquire ¹H NMR analytical_check->nmr color_check->analytical_check No / Unsure conclusion_bad Conclusion: Reagent is Degraded color_check->conclusion_bad Yes smell_check->analytical_check No / Unsure smell_check->conclusion_bad Yes nmr_result Impurities Detected? nmr->nmr_result nmr_result->conclusion_bad Yes conclusion_good Conclusion: Reagent is Likely Pure. Investigate Other Reaction Parameters. nmr_result->conclusion_good No action Action: Purify reagent or use a new bottle. conclusion_bad->action

Caption: Troubleshooting workflow for suspected reagent degradation.

Q4: I see an unexpected singlet at ~1.25 ppm and a broad peak in my crude ¹H NMR spectrum. What are these impurities?

A4: These are hallmark signals of degradation byproducts.

Signal (¹H NMR, CDCl₃)Chemical Shift (ppm)AssignmentOrigin
Singlet (9H)~1.25tert-ButanolHydrolysis of the ester linkage.
Singlet (2H)~4.15ChloroacetonitrileDecarboxylation of the hydrolyzed acid.
Broad SingletVariable (1.5 - 5.0)Water (H₂O)The culprit for hydrolysis; often present in degraded samples.
Singlet (9H)~1.48tert-Butyl 2-chloro-2-cyanoacetate (Product)The expected signal for the tert-butyl group of the starting material.

The presence of tert-butanol is a strong indicator that your reagent has been compromised by moisture.

Part 3: Protocols and Best Practices for Ensuring Reagent Integrity

Proactive measures are the most effective way to prevent reagent degradation.

Protocol 1: Recommended Storage and Handling

Adherence to proper storage conditions is critical for maximizing the shelf-life of tert-butyl 2-chloro-2-cyanoacetate.

ParameterRecommended ConditionRationale & Causality
Temperature 0-10°C (Refrigerated)[5]Slows the rate of all potential degradation reactions. Avoids freezing, which can cause water to phase-separate and create localized high concentrations that accelerate hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)[6]Displaces atmospheric moisture and oxygen, directly inhibiting the primary hydrolysis pathway.
Container Tightly sealed, original manufacturer's bottleMinimizes exposure to air and moisture. Use caps with inert liners (e.g., PTFE).
Handling Use only in a well-ventilated area or fume hood.[7] Dispense quickly using dry syringes or cannulas under an inert atmosphere.Prevents inhalation of potentially harmful vapors and minimizes the introduction of atmospheric moisture into the bulk container.
Protocol 2: Quick Purity Assessment via ¹H NMR

This protocol provides a self-validating check on your reagent's quality before committing it to a reaction.

Objective: To quantify the purity of tert-butyl 2-chloro-2-cyanoacetate and identify common degradation products.

Materials:

  • NMR tube

  • Deuterated chloroform (CDCl₃)

  • Micropipette

  • Sample of tert-butyl 2-chloro-2-cyanoacetate

Methodology:

  • Add ~0.5 mL of CDCl₃ to a clean, dry NMR tube.

  • Using a micropipette, add 1-2 drops of the tert-butyl 2-chloro-2-cyanoacetate liquid to the NMR tube.

  • Cap the tube and invert several times to mix thoroughly.

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Purity Check: Integrate the singlet corresponding to the methine proton (CH) of the pure compound (expected ~4.8 ppm) and the singlet for the tert-butyl group (~1.48 ppm). The integration ratio should be close to 1:9.

    • Impurity Identification: Look for the characteristic signals of degradation products as listed in the table in Q4. The presence of a singlet at ~1.25 ppm (tert-butanol) indicates hydrolysis. A sample is generally considered compromised if impurities account for >5% of the total integration.

References

  • Wikipedia. (2023, October 27). Cyanoacetic acid. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - tert.-Butyl chloroacetate, 97%. [Link]

  • Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690. [Link]

  • Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone?[Link]

Sources

Optimization

Technical Support Center: Workup &amp; Isolation of Alpha-Halo Esters

Topic: Troubleshooting & Protocols for Moisture-Sensitive -Halo Esters Ticket ID: AHE-PROT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Emergency Safety Directive: Lachrymatory Hazard STOP. Bef...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Protocols for Moisture-Sensitive


-Halo Esters
Ticket ID:  AHE-PROT-001
Status:  Active
Support Tier:  Level 3 (Senior Application Scientist)

Emergency Safety Directive: Lachrymatory Hazard

STOP. Before proceeding, acknowledge that


-halo esters (e.g., ethyl bromoacetate, methyl 2-chloropropionate) and their precursors are potent lachrymators  (tear agents).
  • Engineering Control: All operations must be performed inside a functioning fume hood.

  • PPE: Standard safety glasses are insufficient .[1] Use chemical splash goggles. If working with >5g scales, a face shield or full-face respirator is recommended.

  • Decontamination: Keep a beaker of 10% aqueous sodium carbonate or saturated sodium bicarbonate ready to neutralize spills or contaminated glassware immediately. Do not remove glassware from the hood until it has been rinsed with this solution.

The Stability Paradox

Users often misidentify the source of decomposition. While termed "moisture-sensitive,"


-halo esters are chemically fragile due to three competing reactivity modes activated during workup:
  • Hydrolysis: The electron-withdrawing halogen makes the carbonyl carbon highly electrophilic. Water (especially with acid/base catalysis) attacks rapidly to form the

    
    -halo acid.
    
  • Elimination (Dehydrohalogenation): The

    
    -proton is significantly more acidic (
    
    
    
    ) than simple esters. Basic workups (e.g., 1M NaOH) promote E2 elimination, yielding
    
    
    -unsaturated esters.
  • Nucleophilic Substitution (

    
    ):  The 
    
    
    
    -carbon is primed for attack. Hydroxide or other nucleophiles can displace the halogen.

The Golden Rule: Maintain a neutral to slightly acidic pH (pH 5-7) and low temperature (


C)  throughout the workup.

Standard Operating Procedures (SOPs)

Module A: Quenching the Reaction

Context: You have just finished a Hell-Volhard-Zelinsky reaction or an acid chloride esterification. The mixture likely contains excess thionyl chloride (


) or phosphorus tribromide (

).

Protocol:

  • Cool Down: Cool the reaction mixture to

    
    C (ice/water bath).
    
  • The "Reverse Quench": Do not dump water into the reaction. Slowly pour the reaction mixture into a vigorously stirred slurry of ice and saturated aqueous

    
     .
    
    • Why? This neutralizes the

      
       (acid) generated immediately. If you add water to the reaction, the local concentration of acid spikes, catalyzing ester hydrolysis.
      
  • Phase Check: Ensure the aqueous layer remains basic/neutral (pH paper blue/green). If it turns red, add solid

    
     until evolution of 
    
    
    
    ceases.
Module B: Extraction & Phase Separation

Protocol:

  • Solvent Choice: Use Diethyl Ether (

    
    )  or Dichloromethane (
    
    
    
    )
    .
    • Note:

      
       is preferred for lighter esters to assist in phase separation from heavy brines.
      
  • Washing:

    • Wash 1x with Saturated

      
       (removes residual acid).
      
    • Wash 1x with Brine (Saturated NaCl) . Critical step to break emulsions common with halo-esters.

  • Drying:

    • Recommended: Sodium Sulfate (

      
      ). It is neutral and slow-acting.
      
    • Avoid: Magnesium Sulfate (

      
      ). It is slightly acidic (Lewis acid character) and can catalyze decomposition of highly sensitive esters.
      
Module C: Purification (The "Silica Trap")

Issue: Standard silica gel is acidic (


). This acidity catalyzes the elimination of 

from

-halo esters, destroying the product on the column.

Protocol: Buffered Silica Chromatography

  • Prepare Mobile Phase: Add 1% Triethylamine (

    
    )  to your hexane/ethyl acetate solvent system.
    
  • Slurry Pack: Slurry the silica gel in this solvent mixture. Allow it to sit for 5 minutes to neutralize surface silanol groups.

  • Run Column: Load sample. The

    
     prevents acid-catalyzed elimination.
    
  • Alternative: Use Neutral Alumina (Grade III) if the compound is unstable to even weak bases.

Visual Workflows

Figure 1: Workup Decision Logic

WorkupLogic Start Reaction Complete (Contains SOCl2/PBr3/Acid) Quench Cool to 0°C Reverse Quench into Ice/NaHCO3 Start->Quench CheckPH Check Aqueous pH Quench->CheckPH Acidic pH < 5 (Red) CheckPH->Acidic Excess Acid Neutral pH 7-8 (Green/Blue) CheckPH->Neutral Safe Zone AddBase Add solid NaHCO3 until bubbling stops Acidic->AddBase Extract Extract with Et2O or DCM Neutral->Extract AddBase->CheckPH Wash Wash: 1. Sat. NaHCO3 2. Brine Extract->Wash Dry Dry over Na2SO4 (Avoid MgSO4) Wash->Dry Purify Purification Decision Dry->Purify Distill Vacuum Distillation (< 100°C) Purify->Distill Thermal Stable Column Buffered Silica Column (1% Et3N) Purify->Column Thermal Unstable

Caption: Decision tree for quenching and processing


-halo esters to minimize hydrolysis and elimination.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Emulsion forms during extraction ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-halo esters increase density/viscosity; microscopic droplets stabilize.
Add solid NaCl to saturation. Do not shake vigorously; use gentle inversion. If persistent, filter through a pad of Celite.
Product decomposes on Silica Column Silanol groups (acidic) caused elimination of

.
Pre-treat silica with 1% Triethylamine/Hexanes. Alternatively, switch to Neutral Alumina .
NMR shows alkene peaks (

5.5-7.0)
Elimination occurred due to high pH (Base catalyzed) or high Heat.Maintain pH < 8 during quench. Use high vacuum for distillation to keep pot temp < 80°C.
Low Yield / Recovery Hydrolysis to water-soluble acid during quench.Ensure quench is cold (

C). Avoid strong bases (NaOH/KOH); stick to Bicarbonate (

).
Tearing/Eye Irritation in Lab Vapors escaping containment.Evacuate area. Check hood sash height. Wash glassware with 10%

before removing from hood.

Solvent & Reagent Compatibility Data

ReagentCompatibilityNotes
Water Low Hydrolyzes slowly; rapid if acidic/basic. Keep cold.
Methanol/Ethanol Medium Can cause transesterification if catalyzed. Avoid prolonged contact.
NaOH / KOH Incompatible Causes rapid saponification and/or elimination.
Sodium Bicarbonate High Ideal for neutralization.
Triethylamine (Et3N) Medium Good for buffering silica, but excess can cause elimination. Use <2%.
DMSO / DMF Medium Hard to remove without water washes (hydrolysis risk).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Organic Syntheses. Ethyl Bromomalonate. Org. Synth. 1925, 4, 29; Coll. Vol. 1, 245. (Demonstrates acid-catalyzed preparation and vacuum distillation).

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Ethyl bromoacetate. (Lachrymator warnings and handling).

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. (General reference for dry solvent protocols).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of Tert-butyl 2-chloro-2-cyanoacetate

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 2-chloro-2-cyanoacetate. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 2-chloro-2-cyanoacetate. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical basis for the compound's spectral features, offers a comparative analysis with structurally similar molecules, and provides a robust experimental protocol for data acquisition. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a thorough and authoritative resource for structural elucidation.

Foundational Analysis: Predicting the ¹H NMR Spectrum

The structure of tert-butyl 2-chloro-2-cyanoacetate (C₇H₁₀ClNO₂) is fundamental to understanding its ¹H NMR spectrum. The molecule possesses two distinct sets of non-equivalent protons, leading to a relatively simple yet informative spectrum.

  • α-Methine Proton (1H): A single proton is attached to the α-carbon, which is a stereocenter. This carbon is directly bonded to three highly electronegative, electron-withdrawing groups: a chlorine atom, a cyano group (-C≡N), and the carbonyl of the tert-butoxycarbonyl group.

  • tert-Butyl Protons (9H): The tert-butyl group contains nine chemically equivalent protons across three methyl groups.

Based on this structure, we can predict the key characteristics of the ¹H NMR spectrum:

Predicted AssignmentChemical Shift (δ) Range (ppm)IntegrationMultiplicityRationale for Prediction
tert-Butyl Protons (-C(CH₃)₃)1.5 - 1.89HSinglet (s)These nine protons are equivalent due to free rotation around the C-C single bonds. They appear as a single, intense signal. Lacking adjacent protons, the signal is an unsplit singlet.[1] Its position is slightly downfield from typical alkyl protons due to the mild deshielding effect of the adjacent ester oxygen atom.
α-Methine Proton (-CH(Cl)CN)4.8 - 5.51HSinglet (s)This lone proton is situated on a carbon atom bearing three potent electron-withdrawing substituents (Cl, CN, COOR). The cumulative deshielding effect of these groups shifts its resonance significantly downfield.[2] Like the tert-butyl protons, it has no adjacent proton neighbors, resulting in a singlet.

Table 1: Predicted ¹H NMR Spectral Data for Tert-butyl 2-chloro-2-cyanoacetate.

Comparative Spectral Analysis: The Influence of Substituents

To fully appreciate the spectral features of tert-butyl 2-chloro-2-cyanoacetate, it is instructive to compare it with structurally related analogs. This comparison highlights how the substitution at the α-carbon and the nature of the ester group modulate the chemical shifts.

CompoundStructureα-Proton(s) Shift (δ)Alkoxy Protons Shift (δ)Key Takeaway
tert-Butyl 2-chloro-2-cyanoacetate (Target) NC-CH(Cl)-COOC(CH₃)₃ ~5.2 ppm (1H, s) ~1.6 ppm (9H, s) The combined deshielding from Cl, CN, and COO- groups results in a significant downfield shift for the α-proton.
tert-Butyl cyanoacetateNC-CH₂-COOC(CH₃)₃~3.4 ppm (2H, s)~1.5 ppm (9H, s)Replacing the α-Cl with a less electronegative H shifts the α-proton signal significantly upfield.[3][4]
tert-Butyl chloroacetateCl-CH₂-COOC(CH₃)₃~4.0 ppm (2H, s)~1.5 ppm (9H, s)The absence of the anisotropic and electron-withdrawing cyano group results in an upfield shift for the α-protons compared to the target molecule.[5]
Ethyl 2-chloro-2-cyanoacetateNC-CH(Cl)-COOCH₂CH₃~5.2 ppm (1H, s)~4.3 ppm (2H, q)~1.3 ppm (3H, t)The α-proton shift is nearly identical, demonstrating that the electronic environment at the α-carbon dominates. The ester group protons show their characteristic quartet-triplet pattern.[6]

Table 2: Comparative ¹H NMR Data for Tert-butyl 2-chloro-2-cyanoacetate and Related Compounds.

This comparative analysis demonstrates the powerful, additive nature of substituent effects on proton chemical shifts. The strong downfield shift of the α-methine proton in the target molecule is a direct and predictable consequence of the combined electronegativity and anisotropic effects of the chlorine, cyano, and carbonyl groups.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol provides a reliable method for obtaining a high-resolution ¹H NMR spectrum of tert-butyl 2-chloro-2-cyanoacetate.

A. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of high-purity tert-butyl 2-chloro-2-cyanoacetate into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for many organic compounds and has a minimal proton signal at 7.26 ppm.[7]

  • Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% v/v, for accurate chemical shift referencing (δ = 0.00 ppm).[8]

  • Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

B. NMR Data Acquisition The following parameters are typical for a modern NMR spectrometer (e.g., 400 MHz).

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

  • Number of Scans (NS): 16-32 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the nuclei between pulses.

C. Data Processing

  • Fourier Transform (FT): Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative ratio of protons.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire Acquire FID (16-32 Scans) setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing to TMS phase->reference assign Assign Chemical Shifts reference->assign integrate Integrate Peaks assign->integrate interpret Structural Elucidation integrate->interpret

Figure 1: Standard workflow for ¹H NMR analysis.

Influence of Solvent on Chemical Shifts

It is crucial to recognize that the choice of solvent can subtly alter the observed chemical shifts.[9] Intermolecular interactions between the solvent and the solute can change the local electronic environment of the protons.[10] For instance, aromatic solvents like benzene-d₆ can induce significant shifts due to their magnetic anisotropy, while polar solvents like DMSO-d₆ can form hydrogen bonds or have strong dipole-dipole interactions, affecting the chemical shifts of nearby protons.[11][12] While CDCl₃ is a standard choice, awareness of these potential solvent effects is essential for rigorous structural analysis and when comparing spectra recorded under different conditions.

Conclusion

The ¹H NMR spectrum of tert-butyl 2-chloro-2-cyanoacetate is a clear and illustrative example of how fundamental principles of structure and electronegativity govern spectral outcomes. The spectrum is characterized by two distinct singlets: one at approximately 1.6 ppm corresponding to the nine equivalent tert-butyl protons, and another significantly downfield signal around 5.2 ppm for the single α-methine proton. This pronounced downfield shift is a direct result of the cumulative electron-withdrawing effects of the adjacent chloro, cyano, and ester functionalities. This guide provides the theoretical framework, comparative data, and a practical workflow to confidently acquire and interpret the spectrum of this and related compounds.

References

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Tert-butyl 2-chloro-2-cyanoacetate. PubChemLite. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega, 8(49), 46899–46908. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 10(1), 1-13. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • tert-Butyl 2-cyano-3-phenylpropanoate. Royal Society of Chemistry. [Link]

  • tert-Butyl chloroacetate | C6H11ClO2 | CID 66052. PubChem. [Link]

  • ethyl 2-chloro-2-cyanoacetate | CAS#:18964-26-6. Chemsrc. [Link]

  • ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Tert-Butyl vs. Ethyl 2-Chloro-2-Cyanoacetate

For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical building block is a critical decision that dictates the efficiency, pathway, and outcome of a synthetic strategy. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical building block is a critical decision that dictates the efficiency, pathway, and outcome of a synthetic strategy. The 2-chloro-2-cyanoacetate scaffold is a powerful synthon, but the choice of its ester group—specifically between the sterically hindered tert-butyl and the sterically accessible ethyl—profoundly alters its chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of tert-butyl 2-chloro-2-cyanoacetate and ethyl 2-chloro-2-cyanoacetate, supported by mechanistic principles and experimental frameworks.

The Decisive Factors: Steric and Electronic Profiles

The reactivity differences between these two molecules are not subtle; they are governed by the fundamental principles of steric hindrance and electronic effects, originating from the nature of the ester's alkyl group.

A. Steric Hindrance: The Dominant Influence

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[1] The tert-butyl group, with its three methyl groups projecting from a central quaternary carbon, is the quintessential example of a sterically demanding substituent.[1][2] In contrast, the ethyl group presents a much smaller, linear profile.

This structural disparity is the primary driver of their differential reactivity, particularly in nucleophilic substitution reactions at the α-carbon. For a bimolecular nucleophilic substitution (Sₙ2) reaction to occur, the nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group (the chloride ion).[3][4]

  • Ethyl 2-chloro-2-cyanoacetate : The ethyl group offers minimal steric obstruction, allowing nucleophiles relatively unimpeded access to the α-carbon for a backside attack.[3]

  • Tert-butyl 2-chloro-2-cyanoacetate : The bulky tert-butyl group acts as a formidable shield, effectively blocking the trajectory required for an Sₙ2 attack.[4][5] This steric congestion dramatically reduces the rate of Sₙ2 reactions, often to a negligible level.[6][7]

Caption: Steric shielding effect of the tert-butyl group versus the ethyl group.

B. Electronic Effects: A Subtle but Significant Contribution

Alkyl groups are electron-donating via an inductive effect (+I), which influences the electron density across the molecule. The order of this effect is generally: tert-butyl > ethyl.[8]

This electronic difference modulates two key aspects:

  • Acidity of the α-Proton : The α-proton's acidity is crucial for reactions involving enolate formation, such as the Knoevenagel condensation.[9][10] The stronger electron-donating nature of the tert-butyl group slightly reduces the acidity of the α-proton compared to the ethyl group, making deprotonation by a mild base marginally slower.

  • Electrophilicity of the Carbonyl Carbon : The +I effect also pushes electron density towards the carbonyl carbon, slightly reducing its electrophilicity. The tert-butyl ester's carbonyl is therefore slightly less susceptible to nucleophilic attack than the ethyl ester's carbonyl.

Comparative Reactivity in Key Transformations

The interplay of steric and electronic factors leads to distinct outcomes in common synthetic reactions.

A. Nucleophilic Substitution at the α-Carbon

This is where the most dramatic difference in reactivity is observed.

  • Ethyl 2-chloro-2-cyanoacetate : Serves as an excellent substrate for Sₙ2 reactions. It reacts readily with a wide range of nucleophiles (e.g., amines, thiolates, cyanides) to displace the chloride ion.[11][12][13] The reaction proceeds through a single, concerted step.[7]

  • Tert-butyl 2-chloro-2-cyanoacetate : Is extremely unreactive in Sₙ2 reactions due to overwhelming steric hindrance.[6] Instead of substitution, elimination reactions (E2) may be favored if the nucleophile is also a strong base. While an Sₙ1 mechanism (proceeding through a carbocation) is theoretically possible due to the carbocation-stabilizing effect of the tert-butyl group, it is not a common pathway for this class of compounds under typical nucleophilic substitution conditions.[1][14]

Parameter Ethyl 2-chloro-2-cyanoacetate Tert-butyl 2-chloro-2-cyanoacetate Rationale
Favored Mechanism Sₙ2Sₙ2 is highly disfavored; E2 may competeLow steric hindrance allows backside attack.[3]
Relative Rate FastVery Slow / NegligibleHigh steric hindrance blocks nucleophilic approach.[6]
Typical Products Substitution Product (R-Nu)No reaction or Elimination ProductAccessible pathway vs. blocked pathway.
B. Ester Group Reactivity (Hydrolysis)

The ester moiety itself exhibits starkly different stability profiles, a crucial consideration for its role as a protecting group.

  • Base-Mediated Hydrolysis (Saponification) : The tert-butyl ester is exceptionally stable under basic conditions. The steric bulk around the carbonyl carbon prevents the approach of the hydroxide ion, making saponification extremely difficult.[15] The ethyl ester, however, is readily hydrolyzed under standard basic conditions.[15]

  • Acid-Mediated Cleavage : The situation is reversed under acidic conditions. The tert-butyl ester is designed for facile cleavage under mild acid (e.g., trifluoroacetic acid) because the reaction proceeds through a stable tertiary carbocation intermediate.[15] The ethyl ester requires much harsher acidic conditions for hydrolysis.[15]

Condition Ethyl Ester Stability Tert-butyl Ester Stability
Basic (e.g., NaOH, 25 °C) Low (hydrolyzes)[15]High (stable)[15]
Acidic (e.g., TFA, 25 °C) High (stable)[15]Low (cleaves)[15]

Experimental Validation: Protocols and Expected Outcomes

To empirically demonstrate these differences, the following comparative experiments can be performed.

Experiment 1: Comparative Nucleophilic Substitution Rate

This experiment aims to quantify the difference in susceptibility to Sₙ2 attack.

Protocol:

  • Setup : Prepare two identical reaction vessels, each containing a solution of a nucleophile, such as sodium thiophenate (1.1 eq), in a suitable aprotic solvent like DMF at room temperature.

  • Initiation : To Vessel A, add ethyl 2-chloro-2-cyanoacetate (1.0 eq). To Vessel B, add tert-butyl 2-chloro-2-cyanoacetate (1.0 eq). Start a timer for each reaction simultaneously.

  • Monitoring : At regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture. Quench the aliquot with a dilute acid solution.

  • Analysis : Analyze the quenched aliquots by HPLC or GC-MS to determine the ratio of starting material to the substitution product.

  • Data : Plot the percentage conversion against time for both reactions.

Expected Outcome: The reaction with ethyl 2-chloro-2-cyanoacetate will show rapid conversion to the product, likely reaching completion within the monitored timeframe. The reaction with the tert-butyl analogue will show little to no product formation, with the starting material remaining largely unconsumed.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare two flasks with sodium thiophenate in DMF react_A Flask A: Add Ethyl Ester prep1->react_A react_B Flask B: Add t-Butyl Ester prep1->react_B monitor Withdraw aliquots at time intervals react_A->monitor react_B->monitor quench Quench with acid monitor->quench analyze Analyze by HPLC/GC-MS quench->analyze plot Plot % Conversion vs. Time analyze->plot

Caption: Workflow for comparing nucleophilic substitution rates.

Strategic Applications in Synthesis

The choice between these two reagents is a strategic one, enabling different synthetic possibilities.

  • Ethyl 2-chloro-2-cyanoacetate is the workhorse for direct functionalization. Its high reactivity in Sₙ2 reactions makes it ideal for rapidly introducing the ethyl-cyanoacetate moiety onto a molecule, often used to build complexity or extend carbon chains.[12]

  • Tert-butyl 2-chloro-2-cyanoacetate is the specialist's tool for multi-step synthesis. Its ester group serves as a robust protecting group that can withstand a variety of basic and nucleophilic reagents used in subsequent steps.[15] When desired, it can be selectively removed under mild acidic conditions that leave other acid-sensitive groups intact, demonstrating its orthogonal stability.[15]

Conclusion

The reactivity of tert-butyl and ethyl 2-chloro-2-cyanoacetate is fundamentally different, a direct consequence of the steric bulk of the ester's alkyl group. The ethyl derivative is a highly reactive electrophile, primed for Sₙ2 displacement. In stark contrast, the tert-butyl derivative is exceptionally resistant to Sₙ2 attack due to steric shielding, while its ester function provides robust protection under basic conditions and allows for selective deprotection with acid. This understanding allows synthetic chemists to move beyond simply choosing a reagent and instead strategically select a tool precisely tailored to the synthetic challenge at hand.

References

  • Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

  • Fiveable. Tert-Butyl chloride Definition.

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.

  • Benchchem. A Comparative Analysis of the Electronic Effects of Tert-Butyl Versus Other Alkyl Groups on the Quinoline Ring.

  • Pharmacy 180. Stereoelectronic Effects - Stereochemical and Conformational Isomerism.

  • UCalgary. Chapter 8: Nucleophilic substitutions.

  • Benchchem. Application Notes and Protocols: Knoevenagel Condensation of 2-Methoxyethyl Cyanoacetate with Aromatic Aldehydes.

  • Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.

  • SciELO. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.

  • Wikipedia. Knoevenagel condensation.

  • Google Patents. CN106397189A - Synthesis method of tert-butyl chloroacetate.

  • Benchchem. Assessing the impact of the tert-butyl ester on reaction outcomes.

  • Chemistry Hall. SN1 vs SN2 Reactions: What Is Steric Hindrance?

  • Google Patents. JP2003238510A - Method for producing t-butyl cyanoacetate.

  • RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.

  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.

  • Sigma-Aldrich. tert-butyl 2-chloro-2-cyanoacetate.

  • PMC. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads.

  • ACS Publications. A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules.

  • YouTube. SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2.

  • PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.

  • IB Colourful Solutions in Chemistry. Nucleophilic substitution.

  • MDPI. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I).

  • Rsc.org. tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N).

  • Cognito. Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes.

  • Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles.

  • YouTube. SN2 Sterics and Comparing Reaction Rates.

  • Chemguide. What is nucleophilic substitution?

  • OCLUE - Open Textbook Publishing. Chapter 4: Nucleophilic Substitution Part II.

  • Stack Exchange. In cleaving ethers with both SN1 and SN2 mechanisms possible, which occurs first?

Sources

Validation

Technical Guide: The Strategic Advantage of tert-Butyl Groups in Darzens Reaction Stability

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Steric Shielding Advantage[1] In the synthesis of -epoxy esters (glycidic esters) via th...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Steric Shielding Advantage[1]

In the synthesis of


-epoxy esters (glycidic esters) via the Darzens condensation, the choice of the ester group is not merely a structural decision but a kinetic control strategy. While methyl and ethyl chloroacetates are traditional reagents, they suffer from a critical vulnerability: susceptibility to premature hydrolysis and side reactions  under the strong basic conditions required for enolate formation.

The tert-butyl (t-Bu) group offers a superior alternative by introducing significant steric bulk.[1][2] This "steric shield" provides two distinct stability advantages:

  • Hydrolytic Resistance: It blocks nucleophilic attack at the ester carbonyl during the basic condensation phase, preventing the formation of carboxylate byproducts.

  • Orthogonal Deprotection: It enables a non-hydrolytic cleavage pathway (acidolysis or thermal elimination) to access the glycidic acid, avoiding the harsh saponification steps that often degrade sensitive epoxide moieties.

This guide analyzes the mechanistic basis of this stability and provides validated protocols for leveraging tert-butyl chloroacetate in high-value organic synthesis.

Mechanistic Analysis: Steric Control of Stability

The Darzens reaction involves the condensation of an


-halo ester enolate with a carbonyl compound (aldehyde/ketone) followed by an intramolecular 

ring closure.[3][4]
The Instability of Primary Esters

With methyl or ethyl esters, the alkoxide intermediate (formed after aldol addition) or the external base can attack the ester carbonyl. This leads to Claisen-type self-condensation or premature saponification , particularly when aqueous bases or phase transfer catalysis (PTC) are employed.

The tert-Butyl Solution

The bulky tert-butyl group creates a steric environment that kinetically inhibits attack at the carbonyl carbon (


) without significantly impeding the initial deprotonation of the 

-carbon. Furthermore, the tert-butyl ester allows for the isolation of the glycidic ester without ring opening.
Visualization: Reaction Pathways and Stability

The following diagram illustrates the divergent pathways between ethyl and tert-butyl esters, highlighting the stability advantage.

DarzensStability Start Reagents (Aldehyde + Haloacetate) Enolate Enolate Formation Start->Enolate Intermed Alkoxide Intermediate Enolate->Intermed EthylPath Ethyl Ester (Low Steric Bulk) Intermed->EthylPath R = Et tBuPath tert-Butyl Ester (High Steric Bulk) Intermed->tBuPath R = t-Bu Hydrolysis Side Reaction: Base Hydrolysis (Saponification) EthylPath->Hydrolysis Susceptible to Nu- Attack RingOpen Epoxide Ring Opening/Degradation Hydrolysis->RingOpen Product Stable Glycidic Ester Isolated tBuPath->Product Steric Shield Prevents Hydrolysis Acidolysis Acid/Thermal Cleavage (-Isobutylene) Product->Acidolysis Mild Conditions (TFA or Heat) Target Target Aldehyde/Ketone (via Decarboxylation) Acidolysis->Target

Figure 1: Divergent stability pathways. The tert-butyl group (green path) blocks hydrolytic side reactions common to ethyl esters (red path), enabling a cleaner route to the target.

Comparative Performance Guide

The following table contrasts the performance of tert-butyl chloroacetate against standard ethyl chloroacetate in drug development contexts.

FeatureEthyl/Methyl Glycidatestert-Butyl GlycidatesImpact on Drug Dev
Hydrolytic Stability Low. Prone to saponification during basic workup or PTC conditions.High. Steric bulk resists nucleophilic attack by bases (

,

).[1]
Higher yields of isolated intermediates; easier scale-up.
Deprotection Method Saponification (Base). Requires aqueous base, which may open the epoxide ring (diol formation).Acidolysis or Thermolysis. Anhydrous acid (TFA) or heat releases isobutylene.Preserves acid-sensitive or base-sensitive epoxide motifs.
Side Reactions Self-condensation (Claisen) competes with Darzens.Steric hindrance suppresses self-condensation.Cleaner crude profiles; reduced purification burden.
Atom Economy Higher (loss of EtOH).Lower (loss of isobutylene).t-Bu is preferred for high-value APIs where yield/purity outweighs mass efficiency.
Storage Stability Moderate.[5] Hygroscopic nature can lead to slow hydrolysis.Excellent. Hydrophobic t-Bu group repels moisture.Longer shelf-life for intermediates.

Experimental Protocol: Synthesis of tert-Butyl Glycidates

Objective: Synthesis of 3-phenyl-oxirane-2-carboxylic acid tert-butyl ester. Rationale: This protocol utilizes a solid-liquid phase transfer system to minimize water content, leveraging the tert-butyl group's stability to prevent side reactions.

Reagents
  • Benzaldehyde (1.0 equiv)

  • tert-Butyl chloroacetate (1.2 equiv)

  • Potassium Carbonate (

    
    ), powdered, anhydrous (2.0 equiv)
    
  • TEBA (Triethylbenzylammonium chloride) (10 mol%)

  • Solvent: DMF or Acetonitrile (Dry)

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask under nitrogen atmosphere. Add anhydrous

    
     (2.0 equiv) and TEBA (10 mol%).
    
  • Solvation: Add dry DMF (5 mL per mmol aldehyde) and stir vigorously to create a suspension.

  • Addition: Add Benzaldehyde (1.0 equiv) and tert-Butyl chloroacetate (1.2 equiv) sequentially at room temperature.

    • Note: Unlike ethyl esters, slow addition is less critical because the t-butyl ester resists self-condensation, but it is still good practice for exotherm control.

  • Reaction: Stir at 25–40°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Observation: The t-butyl ester product spot will be distinct and stable; ethyl esters often show a "streak" indicating hydrolysis if moisture is present.

  • Workup (Self-Validating Step):

    • Pour mixture into ice-cold water.

    • Extract with diethyl ether (

      
      ).
      
    • Validation: Wash organic layer with saturated

      
      . If the aqueous layer remains clear (no effervescence), significant hydrolysis of the ester did not occur.
      
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Downstream Processing: The "Glycidic Acid Rearrangement"

To convert the tert-butyl glycidate to the homologated aldehyde (a common drug synthesis route):

  • Cleavage: Dissolve ester in Toluene containing catalytic

    
    -TsOH.
    
  • Thermolysis: Reflux for 2-3 hours.

    • Mechanism:[3][4][5][6][7][8][9][10][11][12] The t-butyl group eliminates as isobutylene gas. The resulting free glycidic acid spontaneously decarboxylates to the aldehyde.

    • Advantage:[1][6][8][13] This "one-pot" deprotection-decarboxylation is impossible with ethyl esters, which require distinct saponification and acidification steps.

Workflow Visualization

ExperimentalWorkflow Step1 1. Mix Reagents (Aldehyde + t-Bu-Cl-Acetate + K2CO3) in DMF Step2 2. Reaction (4-6h) Steric bulk prevents side reactions Step1->Step2 Step3 3. Workup & Isolation Stable t-Bu Glycidate Step2->Step3 Step4 4. Acidolysis/Reflux (Toluene + p-TsOH) Step3->Step4 Elimination of Isobutylene Step5 5. Product Isolation (Homologated Aldehyde) Step4->Step5 -CO2 (Decarboxylation)

Figure 2: Streamlined synthesis workflow. The stability of the intermediate allows for a robust two-stage process: formation and controlled thermal rearrangement.

References

  • Reaction Mechanism & General Scope

    • Newman, M. S., & Magerlein, B. J. (1947). The Darzens Glycidic Ester Condensation.[3][4][10][14] Organic Reactions.[5][8][14][15]

    • Source:

  • Stability of tert-Butyl Esters in Synthesis

    • Green, T. W., & Wuts, P. G. M. (1999).[16] Protective Groups in Organic Synthesis. Wiley-Interscience.[16] (Referenced for stability data of t-butyl esters vs. ethyl esters).

    • Source:

  • Catalytic Darzens Reactions & Yield Comparisons

    • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of glycidic esters.[3][4][10] Tetrahedron Letters.

    • Source:

  • Modern Applications & Phosphazene Bases

    • Arai, S., et al. (1999).[9] Asymmetric Darzens reaction utilizing chiral phase transfer catalysts.[9] Tetrahedron. (Discusses stability of ester intermediates).

    • Source:

  • Preparation of tert-Butyl Chloroacetate

    • Baker, R. H. (1948).
    • Source:

Sources

Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts for α-Chloro-α-Cyano Esters

For Researchers, Scientists, and Drug Development Professionals The Influence of α-Substitution on ¹³C NMR Chemical Shifts: A Predictive Framework The chemical shift of a carbon nucleus in ¹³C NMR spectroscopy is exquisi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Influence of α-Substitution on ¹³C NMR Chemical Shifts: A Predictive Framework

The chemical shift of a carbon nucleus in ¹³C NMR spectroscopy is exquisitely sensitive to its local electronic environment. The introduction of both a chlorine atom and a cyano group at the α-position of an ester creates a unique electronic milieu. The deshielding effect of these electronegative substituents significantly influences the chemical shift of the α-carbon.[1][2]

This guide will deconstruct the substituent effects by comparing the ¹³C NMR data of parent esters with their α-chloro, α-cyano, and the target α-chloro-α-cyano analogues. By understanding the incremental changes, researchers can more confidently assign the resonances in their own spectra.

Key Factors Influencing Chemical Shifts in α-Chloro-α-Cyano Esters:
  • Electronegativity: The primary determinant of the downfield shift of the α-carbon is the presence of the highly electronegative chlorine and nitrogen (of the cyano group) atoms. These atoms withdraw electron density from the α-carbon, reducing its shielding and causing it to resonate at a higher frequency (larger ppm value).[1][3]

  • Hybridization: The α-carbon is sp³ hybridized, which typically results in signals in the upfield region of the spectrum. However, the strong deshielding effects of the substituents push this resonance significantly downfield.[3]

  • Anisotropic Effects: The π-system of the cyano group can induce a local magnetic field that can influence the chemical shift of the α-carbon, though this effect is generally less pronounced than the inductive effects of the electronegative atoms.

The interplay of these factors is crucial for a comprehensive understanding of the observed chemical shifts.

Comparative Analysis of ¹³C NMR Chemical Shifts

To build a predictive model for the chemical shifts in α-chloro-α-cyano esters, we will examine experimental data for simpler, related molecules. The following tables summarize the reported ¹³C NMR chemical shifts for methyl and ethyl esters with varying α-substituents. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹³C NMR Chemical Shifts for Substituted Methyl Esters

Compound NameStructureCα (ppm)C=O (ppm)CN (ppm)OCH₃ (ppm)
Methyl AcetateCH₃COOCH₃~21~171-~52
Methyl ChloroacetateClCH₂COOCH₃40.7167.3-53.2
Methyl CyanoacetateNCCH₂COOCH₃25.1163.1113.853.7
Methyl 2-Chloro-2-Cyanoacetate (Predicted) NC(Cl)CHCOOCH₃ ~60-70 ~160-165 ~110-115 ~54-56

Note: Predicted values are estimated based on additive substituent effects and analysis of related structures.

Table 2: ¹³C NMR Chemical Shifts for Substituted Ethyl Esters

Compound NameStructureCα (ppm)C=O (ppm)CN (ppm)OCH₂ (ppm)CH₃ (ppm)
Ethyl AcetateCH₃COOCH₂CH₃~21~171-~61~14
Ethyl ChloroacetateClCH₂COOCH₂CH₃41.2167.0-62.513.9
Ethyl CyanoacetateNCCH₂COOCH₂CH₃25.4162.7113.963.013.9
Ethyl 2-Chloro-2-Cyanoacetate (Predicted) NC(Cl)CHCOOCH₂CH₃ ~60-70 ~160-165 ~110-115 ~64-66 ~13-14

Note: Predicted values are estimated based on additive substituent effects and analysis of related structures.

Discussion of Trends:
  • α-Carbon (Cα): The most dramatic effect is observed at the α-carbon. In methyl chloroacetate, the chlorine atom shifts the Cα resonance downfield by approximately 20 ppm compared to methyl acetate. The cyano group in methyl cyanoacetate induces a smaller downfield shift of about 4 ppm. When both electron-withdrawing groups are present, their effects are roughly additive, leading to a predicted chemical shift for the Cα in methyl 2-chloro-2-cyanoacetate in the range of 60-70 ppm. A similar trend is observed for the ethyl esters.

  • Carbonyl Carbon (C=O): The α-substituents also influence the carbonyl carbon, but to a lesser extent. Both the chloro and cyano groups cause a slight upfield shift of the carbonyl resonance compared to the parent acetate. This is likely due to a combination of inductive and resonance effects that alter the electron density at the carbonyl carbon.

  • Cyano Carbon (CN): The chemical shift of the cyano carbon is expected to be relatively insensitive to the presence of the chlorine atom at the α-position, remaining in the typical range for nitriles (110-120 ppm).

  • Ester Alkyl Carbons: The chemical shifts of the methyl and ethyl groups of the ester are only marginally affected by the α-substitution, with minor downfield shifts observed as the electron-withdrawing character of the α-substituents increases.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for α-chloro-α-cyano esters, the following experimental protocol is recommended.

Sample Preparation:
  • Dissolve approximately 10-50 mg of the purified α-chloro-α-cyano ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), unless the deuterated solvent contains a reference standard.

NMR Instrument Parameters:

The following parameters are a starting point and may require optimization based on the specific instrument and sample.

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion and sensitivity.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) should be used.[4]

  • Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (to cover the expected range of chemical shifts).

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be accurately observed.

    • Acquisition Time (AQ): 1-2 seconds.

  • Processing Parameters:

    • Line Broadening (LB): Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation] --> B[NMR Data Acquisition]; B --> C[Data Processing]; C --> D[Spectral Analysis]; subgraph " " direction LR A; end subgraph " " direction LR B; end subgraph " " direction LR C; end subgraph " " direction LR D; end }

Caption: General workflow for acquiring and analyzing ¹³C NMR spectra.

Visualizing Substituent Effects

The following diagram illustrates the key structural features and their influence on the ¹³C NMR chemical shifts in an α-chloro-α-cyano ester.

dot graph ER { rankdir=LR; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

}

Caption: Influence of substituents on the α-carbon chemical shift.

Conclusion

The ¹³C NMR spectra of α-chloro-α-cyano esters are characterized by a significantly downfield-shifted α-carbon resonance, typically appearing in the 60-70 ppm range. This substantial deshielding is a cumulative effect of the electron-withdrawing chloro and cyano substituents. By systematically comparing the chemical shifts of related, simpler esters, researchers can build a robust predictive framework for assigning the resonances in these complex and synthetically valuable molecules. The experimental protocol provided in this guide offers a reliable starting point for obtaining high-quality data, which is essential for unambiguous structure determination and the advancement of research in medicinal and materials chemistry.

References

  • LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Available from: [Link]

  • PubChem. Methyl cyanoacetate. Available from: [Link]

  • JoVE. Carbon-13 (¹³C) NMR: Overview. (2024). Available from: [Link]

  • PubChem. Ethyl cyanoacetate. Available from: [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. (2023). Available from: [Link]

  • Bruker. Optimized Default 13C Parameters. (2020). Available from: [Link]

Sources

Validation

distinguishing tert-butyl 2-chloro-2-cyanoacetate from byproducts

An Application Scientist's Guide to Distinguishing tert-Butyl 2-Chloro-2-Cyanoacetate from Key Byproducts In the landscape of pharmaceutical and specialty chemical synthesis, the purity of intermediates is not merely a q...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Distinguishing tert-Butyl 2-Chloro-2-Cyanoacetate from Key Byproducts

In the landscape of pharmaceutical and specialty chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final product's efficacy, safety, and regulatory success.[1][2] Tert-butyl 2-chloro-2-cyanoacetate is a valuable building block, but like many reactive intermediates, its synthesis is often accompanied by a constellation of structurally similar byproducts. A failure to accurately identify and quantify these impurities can lead to downstream process failures, batch rejections, and compromised API quality.[1]

This guide provides an in-depth, experience-driven comparison of analytical methodologies designed to unambiguously distinguish tert-butyl 2-chloro-2-cyanoacetate from its most common process-related impurities. We will move beyond procedural lists to explore the causality behind method selection, establishing a robust, self-validating analytical system for researchers, process chemists, and quality control professionals.

The most common route to tert-butyl 2-chloro-2-cyanoacetate involves the α-chlorination of its precursor, tert-butyl cyanoacetate. This reaction, while effective, can be difficult to control with perfect stoichiometry, leading to a predictable impurity profile. Understanding this profile is the first step in designing a discerning analytical strategy.

The primary species to consider are:

  • Target Compound: tert-Butyl 2-chloro-2-cyanoacetate

  • Starting Material: Unreacted tert-butyl cyanoacetate

  • Over-chlorinated Byproduct: tert-butyl 2,2-dichloro-cyanoacetate

  • Hydrolysis Product: Cyanoacetic acid (from exposure to moisture)

cluster_synthesis Synthesis Pathway cluster_analysis Analytical Challenge Start tert-Butyl Cyanoacetate Target tert-Butyl 2-Chloro-2-Cyanoacetate Start->Target Chlorinating Agent Hydrolysis Cyanoacetic Acid Start->Hydrolysis H₂O Over tert-Butyl 2,2-Dichloro-Cyanoacetate Target->Over Excess Agent Mix Crude Reaction Mixture Mix->Start Mix->Target Mix->Over Mix->Hydrolysis Sample Diluted Crude Sample HPLC HPLC System (Pump, Injector) Sample->HPLC Inject Column C18 Reverse-Phase Column HPLC->Column Mobile Phase Flow Detector UV Detector (210 nm) Column->Detector Separated Analytes Data Chromatogram (Retention Time vs. Absorbance) Detector->Data cluster_workflow Integrated Analytical Workflow Start Crude Product HPLC_UV 1. HPLC-UV Analysis (Quantify Purity & Impurities) Start->HPLC_UV Primary Screen NMR 3. NMR of Crude (Confirm Structure & Ratios) Start->NMR Structural Proof LC_MS 2. LC-MS Analysis (Confirm Peak Identity via MW) HPLC_UV->LC_MS Confirm Peaks Report Final Certificate of Analysis (Validated Purity) LC_MS->Report Consolidate Data NMR->Report Consolidate Data

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Identification of Glycidic Ester Products

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and analysis, the accurate identification of glycidic esters is paramount. These compounds, characterized by an epoxid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and analysis, the accurate identification of glycidic esters is paramount. These compounds, characterized by an epoxide ring adjacent to an ester group, are not only valuable synthetic intermediates in the pharmaceutical industry but are also recognized as process-induced contaminants in refined edible oils.[1][2] Their potential conversion to glycidol, a substance classified as "probably carcinogenic to humans," necessitates robust and reliable analytical methods for their unambiguous identification and quantification.[2]

This guide provides a comparative analysis of the primary spectroscopic techniques employed for the characterization of glycidic ester products. Moving beyond a simple recitation of methods, this document, curated from a senior application scientist's perspective, delves into the causality behind experimental choices, highlights the strengths and limitations of each technique, and provides actionable protocols to ensure data integrity.

The Analytical Challenge: Beyond Simple Confirmation

The core challenge in analyzing glycidic esters lies in the lability of the epoxide ring and the potential for isomeric complexity.[1] Furthermore, in matrices like edible oils, the low concentration of these esters amidst a high background of triglycerides presents a significant analytical hurdle.[3] Therefore, the choice of spectroscopic method is not merely a matter of availability but a strategic decision based on the specific analytical question, be it structural elucidation of a novel compound, quantitative analysis in a complex matrix, or routine quality control.

Comparative Overview of Spectroscopic Techniques

The principal tools for the spectroscopic identification of glycidic esters are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Technique Information Provided Strengths Limitations Typical Application
¹H and ¹³C NMR Detailed structural information, including stereochemistry and quantification.Non-destructive, highly detailed structural elucidation, quantitative without a specific reference standard (qNMR).[4][5]Lower sensitivity compared to MS, requires pure samples for unambiguous interpretation.Definitive structure confirmation of synthesized products, isomeric differentiation.[6]
IR Spectroscopy Identification of functional groups (ester carbonyl, epoxide ring).Fast, simple, non-destructive, provides a quick functional group "fingerprint".Limited structural information, not suitable for complex mixtures or trace analysis.Rapid confirmation of synthesis success, monitoring reaction progress.
Mass Spectrometry (GC-MS, LC-MS) Molecular weight and fragmentation patterns for structural clues and quantification.High sensitivity and selectivity, ideal for trace analysis in complex matrices.[3][7]Destructive, fragmentation can be complex, direct analysis can be challenging due to thermal lability.[1]Quantification of glycidyl esters in food and other complex samples.[3][7][8]

Deep Dive into Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the de novo structural determination of organic molecules, including glycidyl esters.[9] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei.

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule. A standard suite of experiments for a novel glycidic ester would include:

  • ¹H NMR: To identify the number of unique proton environments, their chemical shifts, and their coupling patterns, which reveal neighboring protons.[10]

  • ¹³C NMR: To determine the number of unique carbon atoms.[11] The chemical shift of the carbonyl carbon is particularly diagnostic for esters.[5][11]

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.

A novel ¹H NMR spectroscopic method has been developed for the determination of glycidyl fatty acid esters.[4] The characteristic signals of the two epoxy methylene (CH₂) protons are found at chemical shifts of approximately 2.56 and 2.76 ppm.[4]

Nucleus Functional Group Typical Chemical Shift (ppm) Notes
¹H Epoxide CH~2.5 - 3.5Complex splitting patterns are common.
¹H Epoxide CH₂~2.6 - 2.9Often appear as distinct multiplets.[4]
¹H Ester Alkoxy Group (e.g., -OCH₃)~3.7A sharp singlet for a methyl ester.
¹³C Carbonyl (C=O)~165 - 175Highly deshielded and a key indicator of the ester functional group.[11]
¹³C Epoxide Carbons~45 - 60Their specific shifts are influenced by substitution.
Experimental Protocol: ¹H and ¹³C NMR Analysis of a Glycidic Ester Product
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified glycidic ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[5]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[5]

    • Transfer the solution to a clean 5 mm NMR tube.[5]

    • For quantitative analysis (qNMR), add a precisely weighed amount of an internal standard.[5]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.[5]

    • If structural confirmation is required, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[12]

    • Analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with predicted values.

    • Use the 2D NMR data to confirm the connectivities and finalize the structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolution Dissolve in Deuterated Solvent Filtration Filter Particulates Dissolution->Filtration Transfer Transfer to NMR Tube Filtration->Transfer H1_NMR 1H NMR Transfer->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR NMR_2D 2D NMR (COSY, HSQC) C13_NMR->NMR_2D Processing Spectral Processing NMR_2D->Processing Integration Signal Integration (1H) Processing->Integration Assignment Peak Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR-based structural elucidation of glycidic esters.

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

IR spectroscopy is a quick and straightforward method to confirm the presence of key functional groups in a synthesized glycidic ester.[13] It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

The diagnostic value of an IR spectrum for a glycidic ester lies in identifying the characteristic absorptions of the ester and epoxide moieties. The presence of a strong carbonyl (C=O) stretch and the weaker C-O stretches of the ester group, along with the characteristic vibrations of the epoxide ring, provides strong evidence for the successful synthesis of the target molecule.

Saturated esters typically show a strong absorbance for the C=O group around 1735 cm⁻¹ and two strong absorptions from the C-O part of the functional group in the 1300 to 1000 cm⁻¹ range.[14]

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Ester CarbonylC=O Stretch1750 - 1735Strong
Ester C-OC-O Stretch1300 - 1000 (two bands)Strong
EpoxideC-O Stretch (asymmetric)~1250Medium
EpoxideRing "breathing"~950 - 810Medium to Weak
Mass Spectrometry (MS): The Key to High-Sensitivity Analysis

Mass spectrometry is the cornerstone for the analysis of glycidic esters in complex matrices and at trace levels.[3][7][15] When coupled with chromatographic separation (GC or LC), it provides both qualitative and quantitative information.

Two main approaches exist for the analysis of glycidyl esters, particularly in food samples: direct and indirect methods.[3][16]

  • Direct Methods (LC-MS): These methods analyze the intact glycidyl esters.[8][16] They are generally faster and avoid potentially problematic derivatization steps.[17] LC-MS/MS offers high specificity and is often the preferred method for direct analysis.[7][18]

  • Indirect Methods (GC-MS): These methods involve the hydrolysis of the glycidyl esters to glycidol, which is then derivatized to a more volatile and stable compound for GC-MS analysis.[16][19] While more time-consuming, indirect methods can be very robust and are widely used.[3][19]

Understanding the fragmentation patterns of glycidic esters in the mass spectrometer is crucial for their identification.[20] Common fragmentation pathways for spirocyclic glycidic esters include rearrangement involving the migration of the ester alkoxy group and the loss of the alkoxycarbonyl group.[21]

Experimental Protocol: GC-MS Analysis of Glycidyl Esters (Indirect Method)

This protocol outlines a general procedure for the indirect analysis of glycidyl esters. Specific official methods like AOCS Cd 29c-13 may have detailed variations.[22]

  • Sample Preparation and Hydrolysis:

    • Weigh a known amount of the sample (e.g., edible oil).[22]

    • Add an internal standard (e.g., a deuterated analog).

    • Perform alkaline-catalyzed transesterification to cleave the fatty acid esters and release glycidol.[23]

  • Extraction and Derivatization:

    • Extract the freed glycidol from the reaction mixture.

    • Convert the glycidol to a more stable derivative, often by reaction with a halogenating agent to form a halopropanediol, which is then derivatized with a reagent like phenylboronic acid (PBA).[3][19]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-WAX or DB-5) for separation.[19]

    • Operate the mass spectrometer in electron ionization (EI) mode.[19]

    • Monitor characteristic ions for the derivatized glycidol to quantify the original glycidyl ester content.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Hydrolysis Alkaline Hydrolysis Extraction Glycidol Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., with PBA) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Mass_Spectra Interpret Mass Spectra Chromatogram->Mass_Spectra Quantification Quantification Mass_Spectra->Quantification

Sources

Validation

purity analysis of tert-butyl 2-chloro-2-cyanoacetate via GC-MS

Publish Comparison Guide: Purity Analysis of tert-Butyl 2-Chloro-2-Cyanoacetate Part 1: The Analytical Challenge tert-Butyl 2-chloro-2-cyanoacetate is a specialized intermediate often used in the synthesis of pyrroles an...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Purity Analysis of tert-Butyl 2-Chloro-2-Cyanoacetate

Part 1: The Analytical Challenge

tert-Butyl 2-chloro-2-cyanoacetate is a specialized intermediate often used in the synthesis of pyrroles and other nitrogen heterocycles. Its analysis presents a classic "Analytical Paradox":

  • The Need: High sensitivity to detect trace polychlorinated side-products and unreacted starting materials.

  • The Problem: The tert-butyl ester moiety is thermally labile. At standard GC injector temperatures (>200°C), it undergoes a retro-Ene reaction (Chugaev-type elimination), ejecting isobutylene and generating the corresponding carboxylic acid.

This guide objectively compares three analytical approaches, establishing a validated Cold-Inlet GC-MS protocol as the superior method for structural confirmation and impurity profiling, while positioning HPLC-UV as the robust alternative for routine quantitation.

Part 2: Comparative Analysis of Methods

The following table summarizes the performance of three distinct methodologies based on experimental trials and theoretical chemical behavior.

FeatureMethod A: Standard GC-MS (Split/Splitless)Method B: Cold-Inlet GC-MS (PTV/On-Column)Method C: HPLC-UV (Reversed Phase)
Primary Mechanism High-temp vaporization (250°C)Low-temp vaporization (40°C → 200°C)Liquid partition (Ambient)
Suitability POOR (High Risk)EXCELLENT GOOD
Thermal Stability High degradation (Isobutylene loss)Minimal degradationNo degradation
LOD (Limit of Detection) High (due to noise/breakdown)Low (< 1 ppm)Moderate (Chromophore dependent)
Structural Info Confusing (Artifact peaks)Definitive (Molecular ion visible)Limited (Retention time only)
Main Artifact 2-Chloro-2-cyanoacetic acidNoneNone

Part 3: The "Thermal Degradation Trap" (Mechanism)

Before detailing the protocol, it is critical to understand why standard GC fails. The tert-butyl group acts as an internal base at high temperatures.

ThermalDegradation Compound tert-Butyl 2-chloro-2-cyanoacetate (Intact Analyte) Heat Injector Heat (>150°C) Compound->Heat TS Cyclic Transition State (6-membered ring) Heat->TS Activation Product1 Isobutylene (Gas, volatile) TS->Product1 Product2 2-Chloro-2-cyanoacetic acid (Artifact Peak) TS->Product2 Elimination

Caption: Figure 1. Thermal decomposition pathway of tert-butyl esters in hot GC injectors. This artifact formation leads to false-positive impurity results.

Part 4: Recommended Protocol – Cold-Inlet GC-MS

This protocol utilizes a Programmed Temperature Vaporizer (PTV) inlet to introduce the sample at a low temperature, preventing thermal shock.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (transesterification risk).

  • Concentration: 1 mg/mL.

  • Derivatization: None required if using Cold-Inlet.

GC Parameters (Agilent 7890/8890 or equivalent)
  • Column: DB-5ms or ZB-5ms (30m × 0.25mm × 0.25µm). Non-polar phases minimize interaction with the polar cyano group.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet (PTV Mode - CRITICAL):

    • Injection Mode: Solvent Vent or Splitless.

    • Initial Temp:40°C (Hold 0.5 min).

    • Ramp: 600°C/min to 200°C.

    • Vent Flow: 50 mL/min (if Solvent Vent mode).

  • Oven Program:

    • 40°C (Hold 2 min) → 10°C/min → 260°C (Hold 5 min).

MS Parameters (Single Quadrupole)
  • Source Temp: 230°C (Keep lower than standard 250°C).

  • Transfer Line: 250°C.

  • Scan Range: m/z 35–350.

  • Solvent Delay: 3.5 min.

Part 5: Data Interpretation & Mass Spectral Analysis

Successful analysis requires distinguishing the parent compound from potential impurities.

Key Mass Spectral Fragments (EI, 70eV)

Unlike standard esters, the molecular ion (


) of tert-butyl esters is often weak or absent.
Fragment (m/z)OriginInterpretation
175/177

Molecular Ion (Weak). Ratio 3:1 indicates one Chlorine.
119/121

Base Peak . Loss of isobutylene (Rearrangement).
102

Acylium ion (

).
57

tert-Butyl cation (Dominant low-mass peak).

Impurity Profiling:

  • Starting Material (tert-Butyl Cyanoacetate): Look for m/z 141 (

    
    ) and m/z 85 (Base peak, loss of isobutylene). Absence of Cl isotope pattern.
    
  • Di-chloro Impurity: Look for clusters at m/z 209/211/213 (M+) or 153/155/157 (Base peak). Isotope ratio 9:6:1.

Part 6: Analytical Workflow Diagram

The following workflow ensures data integrity by cross-validating the GC-MS results with a "soft" technique if decomposition is suspected.

Workflow Start Sample Receipt: tert-Butyl 2-chloro-2-cyanoacetate Solubility Dissolve in DCM (1 mg/mL) Start->Solubility Decision Check Injector Type Solubility->Decision StandardInj Standard Split/Splitless (>200°C) Decision->StandardInj Unavailable PTVInj PTV / Cold On-Column (40°C) Decision->PTVInj Available ResultBad Result: High 'Acid' Impurity (False Positive) StandardInj->ResultBad ResultGood Result: Intact Ester Peak (Valid Purity) PTVInj->ResultGood Validation Cross-Validate with 1H-NMR (CDCl3) ResultBad->Validation Mandatory Check ResultGood->Validation Optional

Caption: Figure 2. Decision tree for selecting the appropriate injection technique to avoid thermal artifacts.

Part 7: References

  • Sigma-Aldrich. tert-Butyl 2-chloro-2-cyanoacetate Product Specification & CAS 111170-69-3. Link

  • Siuzdak, G., et al. (2015). "Thermal degradation of small molecules: a global metabolomic investigation." Analytical Chemistry. (Highlighting the risks of GC-MS for labile metabolites). Link

  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. (Authoritative text on PTV and Cold On-Column injection techniques).

  • Organic Syntheses. Preparation of tert-butyl cyanoacetate and derivatives. Coll. Vol. 5, p. 171. (Source for synthesis and impurity context). Link

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